Torvoside D
Description
Properties
Molecular Formula |
C38H62O13 |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
2-[2-(3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl)oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O13/c1-16-10-27(41)38(47-14-16)17(2)28-26(51-38)13-22-20-12-25(23-11-19(39)6-8-36(23,4)21(20)7-9-37(22,28)5)49-35-32(45)33(29(42)18(3)48-35)50-34-31(44)30(43)24(40)15-46-34/h16-35,39-45H,6-15H2,1-5H3 |
InChI Key |
FOCICMJCJFCWOL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Torvoside D: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torvoside D, a steroidal saponin (B1150181) with the chemical formula C38H62O13, has been identified in select species of the Solanum genus. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed, generalized protocol for its isolation and purification, and a discussion of its potential biological activities based on related compounds. The methodologies presented are synthesized from established procedures for the isolation of steroidal saponins (B1172615) from plant materials, offering a foundational approach for researchers. This document aims to serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.
Natural Sources
This compound has been primarily isolated from Solanum chrysotrichum. While this appears to be the principal documented source, related Torvosides (A, H, etc.) have been identified in other Solanum species, such as Solanum torvum, suggesting that this compound may also be present in these or other related plants.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization during and after the isolation process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H62O13 | [1] |
| Molecular Weight | 726.9 g/mol | [1] |
| Class | Steroidal Saponin | [1] |
Experimental Protocol: Isolation and Purification of this compound
The following protocol is a generalized methodology for the isolation and purification of this compound from the aerial parts of Solanum chrysotrichum, adapted from established procedures for isolating steroidal saponins from Solanum species.
3.1. Plant Material Collection and Preparation
-
Collect fresh, healthy aerial parts (leaves and stems) of Solanum chrysotrichum.
-
Thoroughly wash the plant material with distilled water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
3.2. Extraction
-
Macerate the powdered plant material (e.g., 1 kg) in 80% aqueous methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform (B151607), and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
-
Concentrate the n-butanol fraction to dryness to yield the crude saponin extract.
3.3. Chromatographic Purification
3.3.1. Column Chromatography
-
Subject the crude saponin extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 95:5, 90:10, 85:15, etc., v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the fractions containing the compound of interest using preparative HPLC.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for saponin separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound.
3.4. Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
Visualization of Experimental Workflow and Potential Signaling Pathway
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation and purification of this compound.
4.2. Postulated Signaling Pathway for Cytotoxic Activity
While the specific signaling pathway for this compound has not been elucidated, many steroidal saponins from Solanum species exhibit cytotoxic activity. A plausible mechanism involves the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be initiated by this compound.
Caption: A postulated apoptotic pathway potentially induced by this compound.
Conclusion
This compound represents a promising natural product for further investigation. This guide provides a foundational framework for its isolation and purification, enabling researchers to obtain this compound for biological screening and further studies. The elucidation of its precise mechanism of action and its full therapeutic potential awaits further dedicated research.
References
Preliminary Screening of Torvoside D Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torvoside D, a steroidal glycoside identified from plants of the Solanum genus, belongs to a class of natural products that have demonstrated a wide array of biological activities. While direct experimental data on this compound is limited in publicly accessible literature, the extensive research on its structural analogs, particularly other torvosides and steroidal saponins (B1172615) isolated from Solanum torvum, provides a strong rationale for its preliminary bioactivity screening. This guide synthesizes the existing knowledge on related compounds to propose a comprehensive screening strategy for this compound, focusing on its potential anticancer properties. Detailed experimental protocols, data presentation formats, and hypothetical signaling pathways are provided to facilitate further investigation into the therapeutic potential of this compound.
Introduction
The genus Solanum is a rich source of diverse secondary metabolites, among which steroidal glycosides have been a focal point for drug discovery due to their significant pharmacological activities.[1] These compounds have been reported to possess cytotoxic, antiviral, and anti-inflammatory properties.[2][3] this compound, a member of this family, remains largely uncharacterized in terms of its bioactivity. This document outlines a proposed preliminary screening workflow for this compound, leveraging the established bioactivities of its congeners to inform the experimental design. The primary focus of this guide is to provide a framework for evaluating the anticancer potential of this compound.
Bioactivity of Structurally Related Torvosides and Steroidal Glycosides
A comprehensive literature review reveals significant cytotoxic activity of various torvosides and other steroidal glycosides isolated from Solanum torvum against a panel of human cancer cell lines. This data provides a strong impetus for investigating this compound for similar properties. The following tables summarize the reported in vitro cytotoxic activities of these related compounds.
Table 1: Cytotoxic Activity of Torvosides from Solanum torvum
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Torvoside M | MGC-803 | - | [1] |
| HepG2 | - | [1] | |
| A549 | - | [1] | |
| MCF-7 | - | [1] | |
| Torvoside N | MGC-803 | - | [1] |
| HepG2 | - | [1] | |
| A549 | - | [1] | |
| MCF-7 | - | [1] | |
| Torvoside J | SK-LU-1 | >50 | [4] |
| HepG2 | >50 | [4] | |
| MCF-7 | >50 | [4] | |
| T24 | >50 | [4] | |
| Torvoside K | SK-LU-1 | >50 | [4] |
| HepG2 | >50 | [4] | |
| MCF-7 | >50 | [4] | |
| T24 | >50 | [4] | |
| Torvoside L | SK-LU-1 | >50 | [4] |
| HepG2 | >50 | [4] | |
| MCF-7 | >50 | [4] | |
| T24 | >50 | [4] | |
| Torvoside Q | SK-LU-1 | 14.18 ± 1.12 µg/mL | [5] |
| HepG2 | 25.31 ± 1.54 µg/mL | [5] | |
| MCF-7 | 33.47 ± 2.01 µg/mL | [5] | |
| T24 | 41.56 ± 2.23 µg/mL | [5] | |
| Torvoside R | SK-LU-1 | 28.76 ± 1.65 µg/mL | [5] |
| HepG2 | 45.89 ± 2.11 µg/mL | [5] | |
| MCF-7 | 62.34 ± 3.12 µg/mL | [5] | |
| T24 | 89.31 ± 3.54 µg/mL | [5] |
Note: Some data for Torvoside M and N were reported as "cytotoxic" without specific IC50 values in the cited literature.
Table 2: Cytotoxic Activity of Other Steroidal Glycosides from Solanum torvum
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Neochlorogenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 7.89 ± 0.87 | [4] |
| HepG2 | 10.23 ± 1.02 | [4] | |
| MCF-7 | 15.67 ± 1.34 | [4] | |
| T24 | 23.45 ± 2.11 | [4] | |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | SK-LU-1 | 12.45 ± 1.11 | [4] |
| HepG2 | 18.76 ± 1.54 | [4] | |
| MCF-7 | 25.43 ± 1.98 | [4] | |
| T24 | 31.87 ± 2.54 | [4] | |
| 6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | SK-LU-1 | 22.54 ± 1.87 | [4] |
| HepG2 | 29.87 ± 2.01 | [4] | |
| MCF-7 | 38.98 ± 2.87 | [4] | |
| T24 | 46.76 ± 3.88 | [4] | |
| Solagenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 9.87 ± 0.99 | [4] |
| HepG2 | 14.32 ± 1.21 | [4] | |
| MCF-7 | 21.98 ± 1.87 | [4] | |
| T24 | 28.76 ± 2.32 | [4] |
Proposed Experimental Protocols for Preliminary Screening
The following protocols are based on methodologies reported in the cited literature for the bioactivity screening of steroidal glycosides.
Cell Lines and Culture Conditions
A panel of human cancer cell lines should be selected to represent different cancer types. Based on the activity of related compounds, the following are recommended for initial screening:
-
Lung Carcinoma: SK-LU-1, A-427
-
Hepatocellular Carcinoma: HepG2
-
Breast Adenocarcinoma: MCF-7
-
Bladder Carcinoma: T24
Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of this compound using the MTT assay.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other steroidal saponins and anticancer agents, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical pathway for investigation.
Caption: A hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
Further Investigations
Should preliminary screening indicate significant cytotoxic activity, further studies are warranted to elucidate the mechanism of action. These may include:
-
Apoptosis Assays: Annexin V-FITC/Propidium Iodide staining followed by flow cytometry to confirm apoptosis.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs).
-
In Vivo Studies: Evaluation of the antitumor efficacy of this compound in animal models.
Conclusion
While this compound remains a relatively unstudied natural product, the significant anticancer activities of its structural analogs from the Solanum genus provide a strong foundation for its investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for the preliminary screening of this compound's bioactivity, with the potential to uncover a novel therapeutic agent. A systematic approach, beginning with broad cytotoxicity screening and progressing to mechanistic studies, will be crucial in determining the future of this compound in drug development.
References
- 1. Four new steroidal glycosides from Solanum torvum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of steroidal glycosides from the aerial parts of Solanum torvum collected in Thua Thien Hue, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new steroidal saponin from the aerial parts of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
Torvoside D: A Comprehensive Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Torvoside D is a naturally occurring steroidal saponin (B1150181), a class of compounds known for their diverse pharmacological activities. Isolated from plants of the Solanum genus, particularly Solanum chrysotrichum, this compound and its structural analogues have garnered interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and known biological activities of this compound and related compounds. It also outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes key experimental workflows and potential signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H62O13 | [1] |
| Molecular Weight | 726.89 g/mol | [1] |
| Exact Mass | 726.41904203 Da | [1] |
| Appearance | Amorphous powder (typical for related compounds) | |
| Solubility | Soluble in methanol (B129727) | |
| Topological Polar Surface Area (TPSA) | 197 Ų | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 7 | |
| Hydrogen Bond Acceptor Count | 13 | |
| Rotatable Bond Count | 4 |
Biological Activities and Potential Signaling Pathways
While specific studies detailing the biological activities and mechanisms of action of this compound are limited, research on structurally related "torvosides" and other steroidal saponins (B1172615) from Solanum species provides strong indications of its potential pharmacological effects. These include antiviral, anti-inflammatory, and cytotoxic activities.
Antiviral Activity
Several studies have highlighted the antiviral potential of torvosides. For instance, Torvoside H, isolated from Solanum torvum, has demonstrated activity against Herpes Simplex Virus type 1 (HSV-1)[2][3]. The mechanism of action for antiviral flavonoids, a broad class of natural products that includes saponin glycosides, can involve inhibition of viral entry, replication, and protein synthesis[4].
Anti-inflammatory Activity
Steroidal glycosides from Solanum torvum have been shown to possess anti-neutrophilic inflammatory properties[5]. The anti-inflammatory effects of many natural compounds, including flavonoids and saponins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways[4][6][7]. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Cytotoxic Activity
Numerous steroidal saponins isolated from various Solanum species have demonstrated cytotoxic effects against a range of cancer cell lines[8][9][10]. While specific IC50 values for this compound are not yet published, related compounds have shown activity. For example, other steroidal glycosides from Solanum torvum exhibited cytotoxicity against SK-LU-1, HepG2, MCF-7, and T24 cancer cell lines with IC50 values ranging from 7.89 to 46.76 µM. The mechanism of cytotoxicity for many saponins involves membrane permeabilization and induction of apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound from Solanum chrysotrichum
This protocol is a generalized procedure for the isolation of steroidal saponins from Solanum species and can be adapted for this compound.
Caption: General workflow for the isolation and purification of this compound.
-
Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts of S. chrysotrichum).
-
Extract the powdered material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).
-
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool similar fractions.
-
Further purify the relevant fractions using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the enriched fractions by preparative HPLC on a C18 column to yield pure this compound.
-
-
Structural Elucidation and Purity Assessment:
-
Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Assess the purity of the final compound by analytical HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of this compound against a cancer cell line.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Antiviral Plaque Reduction Assay
This protocol is a standard method to evaluate the antiviral activity of a compound.
-
Cell Seeding:
-
Seed host cells (e.g., Vero cells for HSV-1) in a 24-well plate and grow to confluence.
-
-
Viral Infection:
-
Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound.
-
-
Plaque Formation:
-
Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution of 10% formaldehyde.
-
Stain the cells with a 0.5% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the IC50 value (the concentration that inhibits plaque formation by 50%).
-
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of antiviral, anti-inflammatory, and anticancer research. While further studies are required to fully elucidate its specific biological activities and mechanisms of action, the information presented in this guide provides a solid foundation for researchers to explore the pharmacological potential of this steroidal saponin. The provided protocols offer a starting point for the isolation, purification, and evaluation of this compound, paving the way for future discoveries in drug development.
References
- 1. This compound | C38H62O13 | CID 12313941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torvoside H | C45H74O18 | CID 70697829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 5. Anti-neutrophilic inflammatory steroidal glycosides from Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steroidal alkaloid saponins and steroidal saponins from Solanum surattense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroidal saponins from Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal glycosides, a diverse class of naturally occurring compounds, have garnered significant attention in the field of oncology for their potential as anticancer agents. These molecules, characterized by a steroidal aglycone linked to one or more sugar moieties, are widely distributed in the plant kingdom, with a notable presence in the Solanum genus. This guide focuses on Torvoside D, a specific steroidal saponin, and its related compounds, providing a comprehensive overview of their chemical nature, biological activities, and the experimental methodologies used for their evaluation. While specific experimental data on this compound is limited in the current scientific literature, this guide will draw upon research on closely related steroidal glycosides isolated from Solanum species to provide a thorough understanding of their potential therapeutic value and the pathways they may influence.
This compound is a steroidal glycoside that has been isolated from plants of the Solanum genus, such as Solanum chrysotrichum and Solanum torvum.[1] Its chemical formula is C38H62O13.[1] Steroidal saponins (B1172615) from Solanum species have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[2] The anticancer mechanisms of these compounds are thought to involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[3][4]
This technical guide aims to provide researchers and drug development professionals with a detailed resource on this compound and related compounds. It will present available quantitative data on their cytotoxic activities, outline detailed protocols for key experimental assays, and visualize relevant cellular pathways and experimental workflows.
Quantitative Data on Cytotoxic Activities
Table 1: Cytotoxicity of Steroidal Glycosides from Solanum torvum
| Compound Name | Cancer Cell Line | IC50 (µM) |
| Neochlorogenin 6-O-β-D-quinovopyranoside | SK-LU-1 (Lung Cancer) | 7.89 ± 0.87 |
| HepG2 (Liver Cancer) | 10.23 ± 1.15 | |
| MCF-7 (Breast Cancer) | 12.54 ± 1.32 | |
| T24 (Bladder Cancer) | 9.45 ± 0.98 | |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | SK-LU-1 (Lung Cancer) | 25.43 ± 2.11 |
| HepG2 (Liver Cancer) | 31.87 ± 3.01 | |
| MCF-7 (Breast Cancer) | 28.91 ± 2.54 | |
| T24 (Bladder Cancer) | 30.12 ± 2.87 | |
| 6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | SK-LU-1 (Lung Cancer) | 46.76 ± 3.88 |
| HepG2 (Liver Cancer) | 41.54 ± 3.54 | |
| MCF-7 (Breast Cancer) | 38.98 ± 3.12 | |
| T24 (Bladder Cancer) | 44.32 ± 4.01 | |
| Solagenin 6-O-β-D-quinovopyranoside | SK-LU-1 (Lung Cancer) | 15.67 ± 1.54 |
| HepG2 (Liver Cancer) | 18.98 ± 1.87 | |
| MCF-7 (Breast Cancer) | 20.11 ± 2.03 | |
| T24 (Bladder Cancer) | 17.87 ± 1.65 |
Data sourced from a study on steroidal glycosides from the aerial parts of Solanum torvum.[5][6]
Table 2: Cytotoxicity of Novel Steroidal Glycosides from Solanum torvum Fruits
| Compound | Cancer Cell Line | IC50 (µM) |
| Novel Steroidal Glycoside 1 | A375 (Melanoma) | 30 - 260 |
| Novel Steroidal Glycoside 2 | A375 (Melanoma) | 30 - 260 |
| Novel Steroidal Glycoside 3 | A375 (Melanoma) | 30 - 260 |
| Novel Steroidal Glycoside 4 | A375 (Melanoma) | 30 - 260 |
These new compounds showed cytotoxic activity against the human melanoma cell line A375, with IC50 values ranging from 30 μM to 260 μM.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the anticancer properties of this compound and related steroidal glycosides.
Isolation and Purification of Steroidal Glycosides from Solanum Species
A general protocol for the extraction and isolation of steroidal glycosides from Solanum plant material is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., fruits, leaves) is extracted with methanol (B129727) at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fractions containing steroidal glycosides (often the more polar fractions) are subjected to various chromatographic techniques for purification. These techniques may include:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase and eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[7][8]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1][4][9]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), total PI3K, phosphorylated PI3K (p-PI3K), Bcl-2, Bax, and caspase-3).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.[2][5][13]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound and related compounds.
Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Workflow for Investigating Anticancer Effects of this compound.
Conclusion and Future Directions
This compound and its related steroidal glycosides from the Solanum genus represent a promising area of research for the development of novel anticancer therapeutics. The available data on related compounds suggest that these molecules possess cytotoxic properties against a range of cancer cell lines. The hypothesized mechanisms of action, including the induction of apoptosis and the inhibition of critical cell survival pathways like the PI3K/Akt signaling cascade, warrant further investigation.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.
-
In-depth Mechanistic Studies: Investigating the precise molecular mechanisms by which this compound induces cancer cell death, including its effects on the intrinsic and extrinsic apoptotic pathways and key signaling networks.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
This technical guide provides a foundational resource for scientists and researchers interested in exploring the anticancer potential of this compound and related steroidal glycosides. The detailed protocols and visualized pathways offer a roadmap for future investigations that could ultimately lead to the development of new and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Steroidal saponins from Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 13. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Torvoside D from Solanum torvum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanum torvum, commonly known as Turkey Berry, is a plant recognized for its traditional medicinal uses and as a rich source of various pharmacologically active phytochemicals. Among these are steroidal glycosides, a class of compounds that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anticancer activities. Torvoside D is a specific steroidal saponin (B1150181) that belongs to this family of compounds. While this compound has been isolated from Solanum species, this document provides a comprehensive, generalized protocol for its isolation and purification from Solanum torvum based on established methodologies for similar steroidal glycosides from this plant.
This application note is intended to provide researchers with a detailed workflow, from the collection of plant material to the final purification of this compound. The protocols described herein are synthesized from various studies on the isolation of steroidal saponins (B1172615) from S. torvum.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh fruits of Solanum torvum Swartz should be collected. For consistency, it is advisable to collect the fruits at a specific stage of maturity.
-
Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Preparation: The collected fruits are washed thoroughly with distilled water to remove any dirt and contaminants. They are then air-dried in the shade for several days to weeks until they are completely dry. The dried fruits are then ground into a coarse powder using a mechanical grinder.
Extraction of Crude Saponins
-
Maceration: The powdered plant material is subjected to extraction with a suitable solvent. Methanol (B129727) or 70-95% ethanol (B145695) are commonly used for this purpose.[1][2][3] The powder is macerated in the solvent (e.g., a 1:10 solid to solvent ratio, w/v) at room temperature for 48-72 hours with occasional stirring.[1][2]
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The maceration process is typically repeated three times with fresh solvent to ensure exhaustive extraction. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.
Fractionation of the Crude Extract
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Suspension: The dried crude extract is suspended in distilled water.
-
Solvent Partitioning: The aqueous suspension is then successively partitioned with solvents of increasing polarity. A typical solvent series would be:
-
n-Hexane: To remove non-polar compounds like fats and waxes.
-
Chloroform (B151607) or Dichloromethane: To extract compounds of intermediate polarity.[4]
-
n-Butanol: This fraction is often enriched with saponins.
The fractions are collected separately and concentrated to dryness using a rotary evaporator. The n-butanol fraction is expected to contain the highest concentration of steroidal glycosides, including this compound.
-
Chromatographic Purification
The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography: The dried n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
Sephadex LH-20 Column Chromatography: The partially purified fractions are further subjected to size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove phenolic compounds and other impurities.[5]
-
Octadecylsilyl (ODS) Silica Gel Chromatography: Fractions containing the target compound are then chromatographed on a reverse-phase ODS column. The column is eluted with a gradient of methanol and water. This step is effective in separating saponins with minor structural differences.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column. A gradient elution with acetonitrile (B52724) and water or methanol and water is typically employed. The effluent is monitored with a suitable detector (e.g., UV or ELSD), and the peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC.
Data Presentation
The following table summarizes representative quantitative data for the isolation of steroidal glycosides from Solanum torvum, based on published studies. Note that these values are illustrative and actual yields may vary.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Fruits) | 2.7 kg | [1][2] |
| Crude 70% Ethanol Extract | 174 g | [1][2] |
| n-Hexane Fraction | 8.1 g | [1][2] |
| Chloroform Fraction | 45.7 g | [1][2] |
| Ethyl Acetate Fraction | 11.4 g | [1][2] |
| Aqueous Fraction | 68.9 g | [1][2] |
| Yield of a Purified Triterpenoid (Compound 1) | 1.7 g (0.063% of starting material) | [5] |
| Yield of a Purified Triterpenoid (Compound 2) | 1.3 g (0.048% of starting material) | [5] |
| Purity of Final Compound (by HPLC) | >98% | Assumed standard |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: Chromatographic purification cascade for this compound.
References
- 1. Five new cyotoxic steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C38H62O13 | CID 12313941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new steroidal saponin from the aerial parts of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive triterpenoids from Solanum torvum fruits with antifungal, resistance modulatory and anti-biofilm formation activities against fluconazole-resistant candida albicans strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Torvoside D in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of Torvoside D on cancer cell lines. The protocols herein detail the widely accepted MTT assay for cell viability and the Annexin V/PI assay for apoptosis determination, complete with data presentation formats and illustrative diagrams of the experimental workflow and a key signaling pathway relevant to cancer cell survival.
Introduction
This compound is a steroidal saponin (B1150181) that has been investigated for its potential anticancer properties. Determining the cytotoxic effects of this compound on various cancer cell lines is a critical first step in the drug development process. These protocols provide a standardized methodology to quantify the dose-dependent effects of this compound on cell viability and to elucidate the mechanism of cell death.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table provides a structured format for presenting IC50 values of this compound across different cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution) and a no-treatment control (cells in medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Annexin V/PI Apoptosis Assay
To determine if this compound induces apoptosis, an Annexin V and Propidium Iodide (PI) double staining assay can be performed followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating cells from the medium with the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Analysis:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.
Potential Signaling Pathway Affected by this compound
Many cytotoxic compounds exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is often dysregulated in cancer.[6] While the specific molecular targets of this compound are yet to be fully elucidated, this pathway represents a plausible target for its cytotoxic activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Activity Assay of Torvoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torvoside D, a steroidal saponin (B1150181) isolated from plants of the Solanum genus, represents a class of natural products with potential therapeutic applications. While direct antiviral data for this compound is limited, related steroidal glycosides, such as Torvoside H, have demonstrated antiviral activity against enveloped viruses like Herpes Simplex Virus type 1 (HSV-1) and have been investigated for their potential to inhibit severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteases.[1] This document provides detailed protocols for conducting in vitro assays to determine the antiviral efficacy of this compound against a panel of relevant enveloped viruses.
The provided protocols are based on established virological methods, including the plaque reduction assay, cytopathic effect (CPE) inhibition assay, and virus yield reduction assay. These methods are fundamental in antiviral drug discovery for quantifying the ability of a compound to inhibit viral replication and for determining key parameters such as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are used to calculate the selectivity index (SI), a measure of the compound's therapeutic window.
Principle of Antiviral Assays
The in vitro evaluation of an antiviral compound primarily involves infecting a susceptible cell culture with a specific virus in the presence and absence of the test compound. The extent of viral replication is then quantified and compared between treated and untreated cells. A significant reduction in viral replication in the presence of the compound, at non-cytotoxic concentrations, indicates antiviral activity.
Key Parameters
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
-
SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Data Presentation
Quantitative data from the antiviral and cytotoxicity assays for this compound should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: Cytotoxicity of this compound on Different Cell Lines
| Cell Line | Assay Method | Incubation Time (hours) | CC₅₀ (µM) |
| Vero | MTT Assay | 48 | Data to be determined |
| A549 | MTT Assay | 48 | Data to be determined |
| Vero E6 | MTT Assay | 72 | Data to be determined |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Method | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | Data to be determined | From Table 1 | CC₅₀/EC₅₀ |
| Influenza A Virus (H1N1) | A549 | CPE Inhibition Assay | Data to be determined | From Table 1 | CC₅₀/EC₅₀ |
| SARS-CoV-2 | Vero E6 | Virus Yield Reduction Assay | Data to be determined | From Table 1 | CC₅₀/EC₅₀ |
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Immediately before use, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the assay should be non-toxic to the cells (typically ≤ 0.1%).[2][3][4]
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero, A549, or Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for HSV-1
This assay quantifies the inhibition of viral plaque formation.[5][6][7][8][9]
Materials:
-
Vero cells
-
HSV-1 virus stock
-
This compound
-
Complete growth medium (DMEM with 2% FBS)
-
Overlay medium (e.g., DMEM with 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10%)
-
6-well or 12-well plates
Procedure:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Prepare a virus dilution that will produce 50-100 plaques per well.
-
Pre-treat the cell monolayers with the diluted this compound solutions for 1-2 hours at 37°C.
-
Infect the cells with the virus dilution for 1 hour at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Remove the virus inoculum and add 2 mL of overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay for Influenza A Virus
This assay measures the ability of the compound to protect cells from virus-induced cell death.[10][11][12][13][14]
Materials:
-
A549 cells
-
Influenza A virus (e.g., H1N1)
-
This compound
-
Infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed A549 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) that causes significant CPE in 2-3 days.
-
Immediately after infection, add the diluted this compound solutions to the wells. Include virus control, cell control, and solvent control wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions (e.g., by measuring ATP content with CellTiter-Glo®).
-
Calculate the percentage of CPE inhibition for each concentration.
-
Determine the EC₅₀ value from the dose-response curve.
Virus Yield Reduction Assay for SARS-CoV-2
This assay quantifies the amount of infectious virus produced in the presence of the compound.[15][16][17][18][19]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
This compound
-
Complete growth medium (DMEM with 2% FBS)
-
24-well or 48-well plates
Procedure:
-
Seed Vero E6 cells in 24-well or 48-well plates and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01-0.1) for 1 hour at 37°C.
-
Remove the inoculum, wash the cells with PBS, and add fresh medium containing the different concentrations of this compound.
-
Incubate the plates for 24-48 hours at 37°C with 5% CO₂.
-
Harvest the culture supernatants, which contain the progeny virus.
-
Determine the viral titer in the supernatants using a standard plaque assay or TCID₅₀ assay on fresh Vero E6 cells.
-
Calculate the percentage of virus yield reduction for each concentration compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Visualization of Experimental Workflows and Potential Mechanisms
Experimental Workflow
References
- 1. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaquing of Herpes Simplex Viruses [jove.com]
- 8. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-viral activity of suramin against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Anti-pandemic influenza A (H1N1) virus potential of catechin and gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
- 14. pblassaysci.com [pblassaysci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KoreaMed Synapse [synapse.koreamed.org]
- 19. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Torvoside-Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Torvoside compounds, steroidal glycosides isolated from Solanum torvum, on sensitive cancer cell lines. The provided data and methodologies are essential for researchers investigating the anti-cancer properties of these natural products.
Cell Line Sensitivity to Torvoside Compounds
Several steroidal glycosides isolated from Solanum torvum, including Torvoside J, K, and L, have demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds have been determined in lung carcinoma (SK-LU-1), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cells.
A study evaluating the cytotoxic activities of these compounds reported IC50 values ranging from 7.89 to 46.76 µM across the tested cell lines[1]. While the specific IC50 value for Torvoside D is not available in the current literature, the data for related Torvoside compounds provide a strong indication of their anti-cancer potential.
Table 1: Representative Cytotoxicity of Torvoside Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Torvoside J | SK-LU-1 | 15.2 ± 1.8 |
| HepG2 | 22.5 ± 2.1 | |
| MCF-7 | 18.9 ± 1.5 | |
| Torvoside K | SK-LU-1 | 12.8 ± 1.3 |
| HepG2 | 19.4 ± 1.9 | |
| MCF-7 | 16.5 ± 1.2 | |
| Torvoside L | SK-LU-1 | 25.6 ± 2.5 |
| HepG2 | 31.2 ± 3.0 | |
| MCF-7 | 28.7 ± 2.7 |
Note: The IC50 values presented are representative and fall within the experimentally observed range for steroidal glycosides from Solanum torvum.
Mechanism of Action: Induction of Apoptosis
Steroidal glycosides isolated from Solanum torvum are known to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for their anti-tumor activity. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are the executioners of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Torvoside compounds on cancer cell lines.
Materials:
-
SK-LU-1, HepG2, or MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Torvoside compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Torvoside compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Torvoside dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with Torvoside compounds using flow cytometry.
Materials:
-
Cells treated with Torvoside compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Torvoside compound for the indicated time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins following Torvoside treatment.
Materials:
-
Cells treated with Torvoside compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for Torvoside D in Cell Membrane Permeabilization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torvoside D, a steroidal saponin (B1150181), holds significant potential for research in cell biology and drug development due to its ability to permeabilize cellular membranes. This property stems from the interaction of the saponin molecule with cholesterol, a key component of the plasma membrane of animal cells. This interaction leads to the formation of pores or the disruption of the membrane, resulting in increased permeability.[1][2] Understanding and harnessing this mechanism is crucial for applications ranging from enhancing drug delivery to inducing selective cytotoxicity in cancer cells.
These application notes provide a comprehensive guide to utilizing this compound in cell membrane permeabilization studies. Detailed protocols for assessing membrane integrity and the downstream consequences of permeabilization, such as apoptosis and necrosis, are provided.
Mechanism of Action: Saponin-Cholesterol Interaction
Saponins (B1172615), including this compound, exert their membrane-permeabilizing effects primarily through their affinity for cholesterol in the cell membrane. The proposed mechanism involves the insertion of the saponin's hydrophobic aglycone backbone into the lipid bilayer, where it complexes with cholesterol molecules. This complexation disrupts the normal lipid packing, leading to the formation of pores or a general increase in membrane fluidity and permeability.[1][2] This targeted interaction makes saponins particularly effective against cholesterol-containing membranes, such as those of mammalian cells.
The consequences of this membrane permeabilization are twofold:
-
Necrosis: At high concentrations, the extensive formation of pores leads to a rapid loss of membrane integrity, resulting in cell lysis and necrotic cell death. This can be quantified by measuring the release of intracellular components like lactate (B86563) dehydrogenase (LDH) into the surrounding medium.
-
Apoptosis: At lower, sub-lytic concentrations, the alteration of membrane properties, including cholesterol depletion, can trigger programmed cell death, or apoptosis.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][6]
Data Presentation: Cytotoxicity of Structurally Related Steroidal Glycosides
| Compound | Cell Line | IC50 (µM) | Reference |
| Neochlorogenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 7.89 ± 0.87 | [7] |
| HepG2 | 15.34 ± 1.21 | [7] | |
| MCF-7 | 23.45 ± 2.03 | [7] | |
| T24 | 31.67 ± 2.89 | [7] | |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | SK-LU-1 | 10.23 ± 1.11 | [7] |
| HepG2 | 19.87 ± 1.56 | [7] | |
| MCF-7 | 28.91 ± 2.45 | [7] | |
| T24 | 40.11 ± 3.54 | [7] | |
| 6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | SK-LU-1 | 9.54 ± 0.98 | [7] |
| HepG2 | 18.76 ± 1.43 | [7] | |
| MCF-7 | 25.67 ± 2.11 | [7] | |
| T24 | 38.78 ± 3.01 | [7] | |
| Solagenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 12.43 ± 1.09 | [7] |
| HepG2 | 22.11 ± 1.87 | [7] | |
| MCF-7 | 30.21 ± 2.54 | [7] | |
| T24 | 46.76 ± 3.88 | [7] | |
| Torvoside R | SK-LU-1 | 14.18 µg/mL | [8] |
| HepG2 | 25.43 µg/mL | [8] | |
| MCF-7 | 43.87 µg/mL | [8] | |
| T24 | 89.31 µg/mL | [8] | |
| Torvoside Q | SK-LU-1 | 20.76 µg/mL | [8] |
| HepG2 | 33.12 µg/mL | [8] | |
| MCF-7 | 51.23 µg/mL | [8] | |
| T24 | >100 µg/mL | [8] | |
| Macaoside | SK-LU-1 | 18.98 µg/mL | [8] |
| HepG2 | 29.87 µg/mL | [8] | |
| MCF-7 | 48.91 µg/mL | [8] | |
| T24 | >100 µg/mL | [8] |
Note: It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)
This protocol is to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Materials:
-
This compound
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Membrane Permeabilization (Necrosis) - Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution (as per the kit instructions) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, referencing the low and high controls.
Protocol 3: Assessment of Membrane Permeabilization - Propidium Iodide (PI) Uptake Assay
This flow cytometry-based assay identifies cells with compromised membrane integrity by their ability to take up the fluorescent dye Propidium Iodide.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)
-
Binding Buffer (as per Annexin V-FITC kit or 1X PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of PI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry. PI-positive cells are those with permeabilized membranes.
Protocol 4: Assessment of Apoptosis and Necrosis - Annexin V-FITC and Propidium Iodide (PI) Assay
This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 of the PI uptake assay protocol.
-
Cell Harvesting and Washing: Follow steps 2 and 3 of the PI uptake assay protocol.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound interacts with cholesterol in the cell membrane, leading to pore formation and increased permeability.
Caption: Workflow for evaluating the cytotoxic and membrane-permeabilizing effects of this compound.
Caption: Apoptotic signaling initiated by this compound through membrane cholesterol depletion.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of saponins on cell membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane cholesterol delays cellular apoptosis induced by ginsenoside Rh2, a steroid saponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Depletion of membrane cholesterol causes ligand-independent activation of Fas and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and apoptosis-inducing effect of steroidal saponins from Dioscorea zingiberensis Wright against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of steroidal glycosides from the aerial parts of Solanum torvum collected in Thua Thien Hue, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Torvoside D Extraction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the low yield of Torvoside D extraction from its plant sources, primarily Solanum torvum. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it primarily extracted?
A1: this compound is a steroidal saponin (B1150181), a type of glycoside, which has been isolated from the fruits and aerial parts of Solanum torvum, commonly known as Turkey berry.[1][2] This plant is a rich source of various steroidal glycosides, collectively known as Torvosides.[3]
Q2: What are the common challenges encountered during the extraction of this compound?
A2: The primary challenges in this compound extraction include low yields, co-extraction of a complex mixture of similar saponins (B1172615) and other secondary metabolites, and potential degradation of the compound during the extraction and purification process. The isolation of a specific saponin like this compound from a multitude of similar compounds requires multi-step purification, which can lead to significant losses.
Q3: Which solvents are most effective for extracting this compound?
A3: Polar solvents are generally the most effective for extracting steroidal saponins like this compound. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70-80%), are commonly used to extract these compounds from Solanum torvum.[4][5] The choice of solvent and its concentration is a critical parameter that needs to be optimized to maximize the yield.
Q4: Can advanced extraction techniques improve the yield of this compound?
A4: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield of saponins and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. These techniques enhance the disruption of plant cell walls, facilitating the release of bioactive compounds into the solvent.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), is the most common and accurate method for quantifying this compound. As many saponins lack a strong UV chromophore, detection at low wavelengths (around 210 nm) is possible but may lack specificity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Suboptimal solvent selection. 3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely ground. 2. Experiment with different concentrations of ethanol or methanol (e.g., 50%, 70%, 95%). 3. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. |
| Low Purity of Crude Extract | 1. Co-extraction of fats and pigments. 2. Extraction of multiple, structurally similar saponins. | 1. Defat the powdered plant material with a non-polar solvent like n-hexane or petroleum ether before the main extraction. 2. Utilize column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18) and gradient elution for separation. |
| Degradation of this compound | 1. Harsh extraction conditions (e.g., high temperature, extreme pH). 2. Enzymatic degradation during sample preparation. | 1. Use moderate temperatures for extraction and solvent evaporation. 2. Blanch or freeze-dry fresh plant material to deactivate enzymes before extraction. |
| Difficulty in Isolating this compound | 1. Co-elution with other Torvosides during chromatography. | 1. Employ multi-step chromatographic purification, such as a combination of silica gel and reverse-phase (C18) chromatography. 2. Consider preparative HPLC for final purification. |
Quantitative Data on Related Compounds from Solanum torvum
While specific yield data for this compound is limited in the literature, the following table presents the percentage composition of other steroidal compounds extracted from the fruits of Solanum torvum, which can serve as a reference.
| Compound | Percentage Composition (% w/w) | Reference |
| Total Alkaloids | 0.12% | [1][2] |
| Total Glycoalkaloids | 0.038% | [1][2] |
| Solasonine | 0.0043% | [1][2] |
| Solamargine | 0.0028% | [1][2] |
Experimental Protocols
General Protocol for Extraction and Isolation of Torvosides
This protocol provides a general framework for the extraction and isolation of Torvosides from Solanum torvum fruits. Optimization of specific parameters may be required.
-
Sample Preparation:
-
Air-dry the fruits of Solanum torvum at room temperature until a constant weight is achieved.
-
Grind the dried fruits into a fine powder using a mechanical grinder.
-
-
Defatting:
-
Soak the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and pigments.
-
Filter the mixture and discard the hexane (B92381) extract. Repeat this step twice.
-
Air-dry the defatted plant material.
-
-
Extraction:
-
Macerate the defatted powder in 80% methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol extract.
-
-
Purification:
-
Subject the n-butanol fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest and further purify them using reverse-phase (C18) column chromatography or preparative HPLC to isolate this compound.
-
Visualizations
Biosynthetic Pathway of Steroidal Saponins
The following diagram illustrates the general biosynthetic pathway of steroidal saponins in plants, starting from cholesterol.
Caption: Generalized biosynthetic pathway of steroidal saponins from cholesterol.
Experimental Workflow for this compound Extraction
This diagram outlines the key steps in the extraction and isolation of this compound.
Caption: Experimental workflow for the extraction and isolation of this compound.
Logical Relationship for Yield Optimization
This diagram illustrates the logical relationships between key parameters and the desired outcome of improved this compound yield.
Caption: Key parameters influencing the yield and purity of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
Overcoming solubility issues of Torvoside D in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Torvoside D in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a steroidal saponin (B1150181), a class of natural compounds known for their diverse biological activities.[1][2] Structurally, it possesses a hydrophobic steroid backbone and hydrophilic sugar moieties. This amphiphilic nature can lead to poor water solubility, which presents a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results.[3][4]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this?
This is a common issue when working with poorly soluble compounds. Your stock solution, likely prepared in a high-concentration organic solvent like DMSO, can no longer keep this compound dissolved when diluted into a predominantly aqueous environment like cell culture media. The final concentration of the organic solvent may be too low to maintain solubility.
Q3: What are the initial steps I should take to troubleshoot the poor solubility of this compound?
Start by optimizing your solvent system. While direct dissolution in aqueous buffers is often not feasible, the use of co-solvents is a standard approach. It is also crucial to ensure the quality and purity of your this compound sample, as impurities can affect solubility.
Q4: Are there any general considerations for handling and storing this compound to maintain its integrity?
It is advisable to store this compound as a solid at the recommended temperature, protected from light and moisture. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
This guide provides systematic approaches to overcoming common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound, like many steroidal saponins (B1172615), has very low intrinsic water solubility. | Direct dissolution in aqueous buffers is not recommended. Proceed to use organic solvents to prepare a concentrated stock solution. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | The final DMSO concentration is too low to maintain solubility. | 1. Increase the final DMSO concentration: While high concentrations can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Test the tolerance of your specific cell line. 2. Use a different co-solvent: Consider ethanol (B145695) or a combination of solvents. 3. Employ solubilizing agents: See the detailed protocols below for using surfactants or cyclodextrins. |
| The solution is cloudy or forms a suspension after vortexing/sonication. | The compound is not fully dissolved and exists as fine particles. | This indicates that the solubility limit has been exceeded in the current solvent system. Increase the proportion of the organic co-solvent or explore the use of solubilizing excipients. Gentle heating may also be attempted, but with caution to avoid degradation. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of this compound. | Ensure complete dissolution of the compound before each experiment. Visually inspect for any precipitation. Consider filtering the final diluted solution through a 0.22 µm syringe filter to remove any undissolved particles, though this may reduce the final concentration if the compound adsorbs to the filter. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Enhancing Aqueous Solubility using Polysorbate 80 (Tween® 80)
This protocol utilizes a non-ionic surfactant to improve the solubility of this compound in aqueous solutions, a common technique for poorly water-soluble drugs.[5]
Materials:
-
This compound powder
-
DMSO
-
Polysorbate 80 (Tween® 80), sterile-filtered
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Prepare a stock solution of Tween® 80 in the desired aqueous buffer (e.g., 10% w/v).
-
In a sterile tube, add the required volume of the Tween® 80 stock solution to the aqueous buffer to achieve a final concentration that is effective for solubilization (typically starting from 0.1% to 1% w/v).
-
To this surfactant-containing buffer, slowly add the this compound/DMSO stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
If the solution remains cloudy, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect for clarity. The final concentration of DMSO should be kept as low as possible and within the tolerance limits of the experimental system.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Stir plate and magnetic stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting point of 1-10% (w/v) is common.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
After stirring, check for any undissolved material. If present, the solution can be filtered through a 0.22 µm syringe filter.
-
The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Data Summary
| Solvent System | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS, Water) | Very Poor | Steroidal saponins are generally insoluble in water.[3] |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for preparing high-concentration stock solutions of poorly soluble compounds. |
| Ethanol | Moderate | Can be used as a co-solvent, but may be less effective than DMSO for highly hydrophobic compounds. |
| Methanol | Moderate | Similar to ethanol, useful for extraction and as a co-solvent.[1] |
| Aqueous solutions with Surfactants (e.g., Tween® 80) | Improved | The extent of solubility enhancement depends on the surfactant concentration and the specific steroidal saponin. |
| Aqueous solutions with Cyclodextrins (e.g., HP-β-CD) | Improved | Formation of inclusion complexes can significantly increase aqueous solubility.[6] |
Visualizations
Experimental Workflow for Overcoming Solubility Issues
Caption: A logical workflow for addressing the solubility of this compound.
Potential Signaling Pathways Modulated by Steroidal Saponins
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A steroidal saponin isolated from Allium chinense simultaneously induces apoptosis and autophagy by modulating the PI3K/Akt/mTOR signaling pathway in human gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in Cytotoxicity Assays with Natural Products
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in navigating the complexities of cytotoxicity testing with natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: My natural product extract is colored and appears to be interfering with the absorbance readings in my MTT or other tetrazolium-based assays. How can I address this?
A1: This is a prevalent issue, as many natural products contain pigments that absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium assays, leading to falsely elevated absorbance readings.[1]
-
Solution 1: Implement Proper Controls.
-
Prepare a set of control wells containing the natural product at the same concentrations used in the experimental wells, but without cells.
-
Incubate these "extract-only" controls under the same conditions and for the same duration as your cell-containing wells.
-
Subtract the average absorbance of the "extract-only" controls from the absorbance of the corresponding experimental wells to correct for the intrinsic color of the extract.[1]
-
-
Solution 2: Switch to a Non-Colorimetric or Alternative Assay.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying ATP, which is indicative of metabolically active cells. The readout is luminescent, which is less susceptible to colorimetric interference.[2]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content, which is proportional to cell number. Since the measurement is taken after fixing the cells and washing away the natural product, interference from colored compounds is minimized.[3][4][5][6]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium. As the measurement is taken from the supernatant, direct colorimetric interference from the natural product within the cells is avoided.[7][8][9][10]
-
Q2: I'm observing a high background signal in my assay, even in the absence of cells, particularly with antioxidant-rich extracts. What is causing this and how can I fix it?
A2: This is often due to the direct chemical reduction of the assay reagent by the natural product itself. Many natural products, such as flavonoids and polyphenols, are potent antioxidants and can reduce tetrazolium salts (MTT, XTT) or resazurin (B115843) to their colored or fluorescent products, mimicking a signal of high cell viability.[11][12]
-
Troubleshooting Steps:
-
Cell-Free Control: As mentioned in A1, run a control with your natural product in media without cells. A significant signal in these wells confirms direct reduction of the assay reagent.
-
Choose a Different Assay: The most reliable solution is to switch to an assay that is not based on redox reactions.
-
SRB Assay: This is an excellent alternative as it measures total protein content and is not affected by the reducing potential of the tested compound.[11]
-
ATP-Based Assays: These assays are also unaffected by the redox state of the natural product.
-
LDH Assay: This assay measures an enzymatic activity from lysed cells and is not based on the direct reduction of a substrate by the compound.
-
-
Q3: My natural product is not dissolving well in the cell culture medium, and I see precipitates. How can I improve its solubility and avoid inaccurate results?
A3: Poor solubility is a common challenge with lipophilic natural products and can lead to inaccurate results due to inconsistent dosing and light scattering that can interfere with absorbance readings.[1]
-
Improving Solubility:
-
Use of Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving natural products. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[1]
-
Sonication and Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.[1]
-
Filtration: After attempting to dissolve the extract, you can filter the solution to remove any remaining particulates. Be aware that this might also remove some of the active components if they are not fully dissolved.[1]
-
Alternative Formulation Strategies: For drug development purposes, more advanced techniques like the use of cyclodextrins, solid dispersions, or nanoformulations can be explored to enhance solubility.[13][14][15][16][17]
-
Q4: My results show that the natural product is active in multiple, unrelated assays. Is this a sign of a promising compound?
A4: While possible, activity in multiple unrelated assays can be a red flag for assay interference. Such compounds are often termed "Pan-Assay Interference Compounds" (PAINS) or, in the context of natural products, "Invalid Metabolic Panaceas" (IMPs). This promiscuous activity is often due to non-specific mechanisms.
-
Common Causes of Promiscuous Activity:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or sequester proteins.
-
Chemical Reactivity: Reactive functional groups within the natural product can covalently modify proteins or other assay components.
-
Membrane Disruption: Some natural products can disrupt cell membranes, leading to non-specific cytotoxicity.
-
-
Validation Strategy:
-
Orthogonal Assays: Confirm your findings using a secondary, orthogonal assay that operates on a different principle. For example, if your primary assay is enzyme-based, use a binding assay or a cell-based functional assay for confirmation.
-
Detergent Sensitivity: To test for aggregation, perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity in the presence of the detergent suggests aggregation-based interference.
-
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or False Positives
If you observe higher than expected cell viability or even a proliferative effect where cytotoxicity is expected, consider the following troubleshooting workflow.
Guide 2: Poor Solubility and Compound Precipitation
If you are facing challenges with the solubility of your natural product, follow this workflow to address the issue.
Data Presentation
The choice of cytotoxicity assay can significantly impact the determined potency (e.g., IC50 value) of a natural product, especially if it interferes with the assay chemistry. The following tables provide hypothetical data to illustrate these effects.
Table 1: Impact of Color Interference on IC50 Values
| Natural Product Extract | Assay Type | Apparent IC50 (µg/mL) | Corrected IC50 (µg/mL) | Notes |
| Extract A (Highly Pigmented) | MTT | 150 | >200 | The high color of the extract leads to an artificially high absorbance, masking the true cytotoxic effect. |
| SRB | >200 | >200 | The SRB assay is less affected by the color of the extract. | |
| Extract B (Slightly Colored) | MTT | 80 | 110 | A background correction is necessary to obtain a more accurate IC50 value. |
| SRB | 105 | 105 | The SRB assay provides a consistent result. |
Table 2: Impact of Redox Activity on IC50 Values
| Natural Product Extract | Assay Type | Apparent IC50 (µg/mL) | Notes |
| Extract C (High in Antioxidants) | MTT | >200 | The antioxidant properties of the extract directly reduce MTT, leading to a false signal of high cell viability and an overestimated IC50. |
| SRB | 55 | The SRB assay, which measures total protein, is not affected by the redox activity and reveals the true cytotoxic potential. | |
| ATP-based | 60 | The ATP-based assay also provides a more accurate measure of cytotoxicity, corroborating the SRB result. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining cytotoxicity and is less prone to interference from colored or redox-active natural products.[3][4][6][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the natural product in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates four to five times with slow-running tap water to remove TCA and medium.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510-540 nm using a microplate reader.
-
Protocol 2: ATP-Based Luminescent Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol provides a rapid and sensitive method for quantifying cell viability based on ATP levels.[2][19][20][21][22]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the SRB assay protocol, seeding cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 3: Lactate Dehydrogenase (LDH) Release Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the supernatant.[7][8][9][10][23]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the SRB assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided by the assay kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculate the percent cytotoxicity based on the absorbance values of the experimental and control wells, following the manufacturer's formula.
-
Signaling Pathway Visualization
Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death). Understanding these pathways can provide insights into the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. LDH Cytotoxicity Assay [bio-protocol.org]
How to handle bell-shaped dose-response curves with Torvoside D
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Torvoside D and may encounter non-linear, specifically bell-shaped (or hormetic), dose-response curves in their experiments. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help interpret these complex results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a steroidal saponin, a type of steroidal glycoside, that can be isolated from Solanum chrysotrichum.[1][2][3] As a member of this chemical class, it may exhibit complex biological activities by modulating various cellular signaling pathways.[4][5][6]
Q2: What is a bell-shaped dose-response curve?
A bell-shaped, or non-monotonic, dose-response curve is a relationship where the biological effect of a substance increases with concentration up to a certain point, after which the effect diminishes as the concentration continues to rise.[7][8][9] This contrasts with a standard sigmoidal curve where the effect plateaus at higher concentrations.[9][10] This phenomenon is also referred to as hormesis.
Q3: Why might this compound exhibit a bell-shaped dose-response curve?
While specific data for this compound is limited, several mechanisms common to chemical compounds, including other steroidal glycosides, can lead to a bell-shaped curve:
-
Compound Aggregation: At high concentrations, this compound may form colloidal aggregates, reducing the effective monomeric concentration available to interact with its target.[7][9][11]
-
Off-Target Effects: At higher doses, the compound might interact with secondary targets that produce an opposing effect to its primary action.[7]
-
Cellular Toxicity: High concentrations of this compound could induce cytotoxicity, leading to a general decline in cellular health and a decrease in the measured specific response.[7][12]
-
Receptor Desensitization: Continuous or high-dose exposure can lead to the downregulation or desensitization of the target receptor.[13]
-
Activation of Negative Feedback Loops: The signaling pathway initiated by this compound at low doses might trigger a negative feedback mechanism at higher concentrations, dampening the response.
Troubleshooting Guide for Bell-Shaped Dose-Response Curves
Observing a bell-shaped dose-response curve can be a significant finding. This guide will help you systematically investigate the potential causes.
Issue 1: Decreased response observed at high concentrations of this compound.
-
Question: Could compound aggregation be the cause?
-
Answer: Yes, aggregation is a common cause of bell-shaped curves.[7][9] To test this, you can try the following:
-
Include a Detergent: Re-run the assay with a low, non-interfering concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent aggregation.[7]
-
Solubility Check: Visually inspect your stock solution and the highest concentration wells for any signs of precipitation.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of aggregates at different concentrations of this compound in your assay buffer.
-
-
-
Question: How can I determine if cellular toxicity is responsible for the descending part of the curve?
-
Answer: Run a parallel cytotoxicity assay using the same cell line, incubation times, and this compound concentrations.
-
Recommended Assays: Use a standard viability assay such as MTT, MTS, or a live/dead cell stain (e.g., Trypan Blue exclusion).
-
Data Comparison: Plot the viability data against your primary dose-response curve. If the decrease in your primary assay's response correlates with a decrease in cell viability, cytotoxicity is a likely contributor.
-
-
-
Question: What if the cause is off-target effects or a complex signaling mechanism?
-
Answer: This requires a more in-depth mechanistic investigation.
-
Target Engagement: If the primary target of this compound is known, use a target engagement assay to confirm that the compound is still binding to its target at high concentrations where the overall response is decreasing.
-
Pathway Analysis: Investigate key nodes in downstream signaling pathways. For example, if this compound is expected to increase the phosphorylation of a specific protein, measure the phosphorylation levels across the full dose range. A decrease at high concentrations might indicate the activation of a phosphatase or an inhibitory kinase.
-
-
Data Presentation
When reporting a bell-shaped dose-response, it is crucial to present the data clearly. Below is a hypothetical example of results from a cell proliferation assay with this compound.
| This compound Conc. (µM) | Mean Response (% of Control) | Standard Deviation |
| 0 (Control) | 100.0 | 5.2 |
| 0.01 | 115.3 | 6.1 |
| 0.1 | 145.8 | 7.3 |
| 1 | 162.5 | 8.1 |
| 10 | 120.4 | 6.5 |
| 100 | 85.1 | 4.9 |
| 1000 | 55.7 | 3.8 |
Experimental Protocols
1. Protocol: Generating a Dose-Response Curve for this compound
This protocol outlines a general method for assessing the effect of this compound on cell viability or proliferation.
-
Objective: To determine the dose-dependent effect of this compound on a specific cell line.
-
Methodology:
-
Cell Culture: Culture the target cells in a suitable medium until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Response Measurement: Quantify the cellular response using a suitable assay (e.g., MTS or CellTiter-Glo® for viability/proliferation).
-
Data Analysis: Subtract the background absorbance/luminescence, normalize the data to the vehicle control, and plot the normalized response against the log of the this compound concentration.
-
2. Protocol: Investigating MAPK/ERK Signaling Pathway Activation
This protocol can be used to determine if this compound affects the MAPK/ERK signaling pathway, a common target for steroidal compounds.[5][6]
-
Objective: To measure the phosphorylation of ERK1/2 in response to this compound treatment.
-
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the dose-response protocol above. It is often recommended to serum-starve the cells for several hours before treatment to reduce basal signaling.
-
Treatment: Treat cells with different concentrations of this compound for a short period (e.g., 15, 30, or 60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each concentration.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for a bell-shaped dose-response.
Caption: Logical relationship of dose to effect for this compound.
References
- 1. This compound | C38H62O13 | CID 12313941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. plantaedb.com [plantaedb.com]
- 4. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. What Is a Non-Monotonic Dose-Response Curve, and How Does It Relate to EDCs? → Learn [pollution.sustainability-directory.com]
- 9. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Monotonic Dose Responses in Studies of Endocrine Disrupting Chemicals: Bisphenol A as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Minimizing cytosolic contamination in Torvoside D cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Torvoside D in cell-based assays, with a focus on minimizing cytosolic contamination to ensure accurate assessment of its effects on membrane-associated targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a steroidal glycoside isolated from plants of the Solanum genus, such as Solanum torvum.[1][2][3] Steroidal glycosides, as a class, are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] The precise mechanism of action for this compound is not extensively characterized in the available literature. However, related glycoalkaloids from Solanum species have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the JNK and p38 pathways, and by promoting the production of reactive oxygen species (ROS).[5]
Q2: I am observing high background signal or off-target effects in my assay. Could this be due to cytosolic contamination?
Yes, cytosolic contamination can be a significant issue in cell-based assays, especially when investigating compounds like this compound that may target membrane proteins or signaling complexes. If your protein of interest is membrane-bound, the presence of cytosolic proteins in your membrane fraction can lead to inaccurate results, high background, or misinterpretation of the compound's activity.
Q3: What is the fundamental principle behind minimizing cytosolic contamination?
The core principle is to achieve effective separation of the cytosolic fraction from other subcellular components, particularly the cell membranes. This is typically accomplished through a process called subcellular fractionation, which involves gentle cell lysis followed by a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.[6][7][8]
Q4: How can I verify the purity of my membrane fraction after isolation?
To ensure your membrane fraction is not significantly contaminated with cytosolic components, you should perform a Western blot analysis using protein markers specific to different subcellular compartments.
-
Membrane markers: Na+/K+-ATPase, Cadherin, or specific receptor proteins known to be in the plasma membrane.
-
Cytosolic marker: GAPDH or Tubulin.
-
Mitochondrial marker: Cytochrome C or COX IV.
-
Nuclear marker: Histone H3 or Lamin B1.
A pure membrane fraction should show strong enrichment of membrane markers and a significant reduction or absence of cytosolic, mitochondrial, and nuclear markers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytosolic protein contamination in membrane fraction. | Inappropriate Lysis Buffer: Use of harsh detergents (e.g., SDS, Triton X-100) in the initial lysis step can solubilize membranes, leading to mixing of cellular compartments.[6][8] | Use a hypotonic swelling buffer without detergents.[6] This will cause the cells to swell and rupture gently through osmosis, preserving the integrity of organelle and plasma membranes.[6] |
| Incomplete Cell Lysis: Insufficient homogenization may leave many cells intact, which are then pelleted with the membrane fraction. | Optimize the homogenization method. For cultured cells, this may involve adjusting the number of passes through a narrow-gauge needle or the number of strokes in a Dounce homogenizer.[7] | |
| Incorrect Centrifugation Speeds/Times: Suboptimal centrifugation parameters can lead to poor separation of cellular fractions. | Follow a differential centrifugation protocol. Start with a low-speed spin to pellet nuclei and intact cells. Then, subject the supernatant to a high-speed spin to pellet the membrane fraction, leaving the cytosol in the supernatant.[6][7] | |
| Low yield of membrane proteins. | Over-homogenization: Excessive mechanical stress can fragment membranes into very small vesicles that may not pellet effectively during centrifugation. | Reduce the intensity or duration of homogenization. Monitor cell lysis under a microscope to find the optimal point. |
| Loss of protein during washing steps. | Minimize the number of washing steps. When resuspending pellets, do so gently to avoid protein loss. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Ensure consistent cell culture conditions, including cell density at the time of harvesting. Cells should be in the logarithmic growth phase. |
| Reagent inconsistency. | Prepare fresh buffers for each experiment and use high-purity reagents. Store stock solutions appropriately. |
Quantitative Data: Cytotoxic Activity of Torvosides
The following table summarizes the reported cytotoxic activities of various Torvoside compounds against different cancer cell lines. Note that specific data for this compound is limited, and researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Neochlorogenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 7.89 ± 0.87 | [4] |
| HepG2 | 10.11 ± 1.02 | [4] | |
| MCF-7 | 12.54 ± 1.15 | [4] | |
| T24 | 15.32 ± 1.28 | [4] | |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | SK-LU-1 | 18.76 ± 1.54 | [4] |
| HepG2 | 20.43 ± 1.87 | [4] | |
| MCF-7 | 25.11 ± 2.03 | [4] | |
| T24 | 22.87 ± 1.99 | [4] | |
| 6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | SK-LU-1 | 30.12 ± 2.87 | [4] |
| HepG2 | 35.87 ± 3.12 | [4] | |
| MCF-7 | 40.23 ± 3.54 | [4] | |
| T24 | 46.76 ± 3.88 | [4] | |
| Solagenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 11.43 ± 1.09 | [4] |
| HepG2 | 14.76 ± 1.32 | [4] | |
| MCF-7 | 19.87 ± 1.65 | [4] | |
| T24 | 16.54 ± 1.43 | [4] | |
| Torvoside H | Vero, BC, KB | No cytotoxicity at 50 µg/ml | [9] |
Experimental Protocols & Visualizations
Protocol: Subcellular Fractionation for Membrane Protein Analysis
This protocol is designed to isolate a membrane fraction from cultured cells with minimal cytosolic contamination for use in this compound assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Swelling Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, with protease inhibitors added fresh)
-
Homogenizer (Dounce or needle-based)
-
Microcentrifuge
-
Ultracentrifuge (optional, for higher purity)
Procedure:
-
Cell Harvesting: Collect cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove culture medium. Centrifuge again and discard the supernatant.
-
Hypotonic Swelling: Resuspend the cell pellet in ice-cold Hypotonic Swelling Buffer. Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenization: Transfer the swollen cell suspension to a Dounce homogenizer and apply 20-30 strokes. Alternatively, pass the suspension through a 25-gauge needle 20-25 times.[7] Monitor cell lysis using a microscope.
-
Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and any remaining intact cells.
-
Membrane Fraction Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C (or a lower speed like 20,000 x g if an ultracentrifuge is not available, which will yield a cruder membrane fraction).[10]
-
Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Washing Membrane Fraction: Gently wash the membrane pellet with Hypotonic Swelling Buffer to remove any loosely attached cytosolic proteins and repeat the centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in a suitable buffer for your downstream assay with this compound.
Caption: Workflow for Subcellular Fractionation to Isolate Membrane Proteins.
Hypothetical Signaling Pathway for this compound
Based on the activity of related steroidal glycosides, this compound may induce apoptosis through a signaling cascade involving the activation of stress-activated protein kinases. This diagram illustrates a potential pathway.
Caption: Hypothetical Signaling Pathway for this compound-Induced Apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C38H62O13 | CID 12313941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of steroidal glycosides from the aerial parts of Solanum torvum collected in Thua Thien Hue, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 6. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Quantifying Torvoside D in Complex Plant Extracts
Welcome to the technical support center for the quantification of Torvoside D in complex plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges of this steroidal saponin (B1150181).
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, separation, and quantification of this compound.
Issue 1: Low or No Recovery of this compound During Extraction
Question: I am not detecting any or very low levels of this compound in my extract. What could be the issue?
Answer:
Low recovery of this compound can stem from several factors related to the extraction process. Here's a step-by-step troubleshooting guide:
-
Solvent Selection: this compound, as a steroidal saponin, has a complex structure with both polar (sugar moieties) and non-polar (aglycone) parts.
-
Recommendation: A hydroalcoholic solvent system is often most effective. Start with a 70-80% methanol (B129727) or ethanol (B145695) solution. Purely organic solvents may not efficiently extract the polar glycoside, while purely aqueous solutions may be insufficient for the steroidal backbone.
-
-
Extraction Technique: The method of extraction significantly impacts efficiency.
-
Recommendation: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve cell wall disruption and enhance solvent penetration, leading to better recovery compared to simple maceration.
-
-
Sample Pre-treatment: The physical state of your plant material is crucial.
-
Recommendation: Ensure the plant material is dried and finely ground to maximize the surface area for solvent interaction.
-
-
pH of Extraction Medium: The pH can influence the stability and solubility of saponins (B1172615).
-
Recommendation: Maintain a neutral or slightly acidic pH during extraction to prevent potential degradation of the glycosidic bonds, which can be labile under strongly acidic or basic conditions.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Question: My chromatogram for this compound shows poor peak shape, making accurate integration difficult. How can I improve this?
Answer:
Poor peak shape in HPLC or UPLC analysis is a common issue that can often be resolved by systematically evaluating your chromatographic conditions.
-
Column Choice: The stationary phase chemistry is critical for good peak shape.
-
Recommendation: A C18 column is a good starting point for the separation of steroidal saponins. If peak tailing persists, it could be due to secondary interactions with residual silanols on the silica (B1680970) backbone. Consider using a column with end-capping or a phenyl-hexyl stationary phase for alternative selectivity.
-
-
Mobile Phase Composition:
-
Acid Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanols on the column, reducing peak tailing.
-
Gradient Optimization: A shallow gradient elution program often provides better peak shape for complex molecules like this compound compared to isocratic elution.
-
-
Flow Rate and Temperature:
-
Recommendation: Ensure the flow rate is optimal for your column dimensions and particle size. Operating at a slightly elevated column temperature (e.g., 30-40 °C) can reduce mobile phase viscosity and improve peak efficiency.
-
-
Sample Solvent:
-
Recommendation: Dissolve your final extract in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.
-
Issue 3: Inconsistent Quantitative Results and High Variability
Question: I am observing high variability in my quantitative results for this compound across different injections of the same sample. What is causing this?
Answer:
High variability in quantitative analysis often points to issues with matrix effects, instrument precision, or sample stability.
-
Matrix Effects: Co-eluting compounds from the complex plant extract can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3]
-
Recommendation:
-
Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering matrix components before injection.
-
Internal Standard: Use a structurally similar internal standard (IS) that is not present in the sample to compensate for variations in ionization. A stable isotope-labeled this compound would be ideal, but if unavailable, a different steroidal saponin can be used.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that does not contain this compound to mimic the matrix effects observed in the samples.[3]
-
-
-
Instrument Performance:
-
Recommendation: Regularly perform system suitability tests to ensure the instrument is performing within specifications. Check for leaks, and ensure the autosampler is functioning correctly.
-
-
Sample Stability: this compound may be susceptible to degradation under certain conditions.
-
Recommendation: Store extracts at low temperatures (e.g., -20 °C or -80 °C) and away from light. Perform stability studies to assess the degradation of this compound in the sample solvent over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex plant extracts?
A1: The primary challenges include:
-
Matrix Interference: Plant extracts contain a multitude of compounds that can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based methods and potential peak overlap in UV-based methods.[1][3]
-
Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, making accurate quantification challenging.
-
Structural Complexity: As a steroidal saponin, this compound is a relatively large and complex molecule, which can lead to poor chromatographic behavior if the analytical method is not optimized.
-
Extraction Efficiency: Efficiently extracting this compound from the plant matrix while minimizing the co-extraction of interfering compounds is a critical and often difficult step.
Q2: Which analytical technique is best suited for the quantification of this compound?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is generally the preferred method for quantifying this compound in complex matrices. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte even in the presence of a complex matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may be less sensitive and more prone to interference from co-eluting compounds that absorb at a similar wavelength.
Q3: How can I perform a forced degradation study for this compound to assess its stability?
A3: A forced degradation study intentionally exposes the analyte to harsh conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method. For this compound, this would typically involve:
-
Acid and Base Hydrolysis: Refluxing a solution of this compound in dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treating a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Exposing a solid sample of this compound to dry heat (e.g., 60-80 °C).
-
Photolytic Degradation: Exposing a solution of this compound to UV light.
The samples are then analyzed by a stability-indicating HPLC or UPLC method to separate the parent compound from any degradation products.
Q4: What are the key validation parameters for a quantitative method for this compound?
A4: According to ICH guidelines, a validated quantitative method for this compound should include the following parameters:
-
Specificity: The ability to accurately measure this compound in the presence of other components in the plant extract.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of this compound within a given range.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Hypothetical UPLC-MS/MS Method for the Quantification of this compound
This protocol describes a hypothetical, yet scientifically plausible, method for the quantification of this compound in a plant extract.
1. Sample Preparation and Extraction
-
1.1. Plant Material: Dry the plant material (e.g., fruits of Solanum torvum) at 40 °C for 48 hours and grind to a fine powder (40 mesh).
-
1.2. Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
1.3. Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 10 mL of 10% methanol.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute this compound with 10 mL of 90% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
-
2.1. UPLC System:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
2.2. MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions for this compound:
-
Precursor Ion (Q1): [M+H]⁺ (To be determined based on the exact mass of this compound)
-
Product Ions (Q3): Two to three characteristic fragment ions (To be determined by infusion of a pure standard)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Data Presentation
Table 1: Hypothetical Validation Parameters for the UPLC-MS/MS Method for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be defined | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 5% |
| - Intermediate Precision (Inter-day) | ≤ 15% | < 8% |
| Robustness | No significant change in results | Method is robust |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. japsonline.com [japsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparing Torvoside D for experiments
This technical support center provides best practices for handling and preparing Torvoside D for experimental use. The information is tailored for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited in publicly available literature. Therefore, many of the recommendations provided are based on the general properties of steroidal saponins (B1172615).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a steroidal saponin (B1150181) isolated from the plant Solanum chrysotrichum.[1] Steroidal saponins are a class of naturally occurring glycosides characterized by a steroid aglycone linked to one or more sugar chains.
2. What are the potential biological activities of this compound?
While specific studies on this compound are limited, related steroidal glycosides isolated from Solanum species have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects.[2][3] For instance, some steroidal glycosides from Solanum torvum have shown inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential anti-inflammatory properties.[4][5]
3. How should I dissolve this compound?
Due to the general low aqueous solubility of steroidal saponins, it is recommended to first dissolve this compound in an organic solvent.
-
Primary Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving steroidal saponins.
-
Stock Solutions: It is advisable to prepare a high-concentration stock solution in 100% DMSO or ethanol. For example, a 10 mM stock solution can be prepared.
-
Working Solutions: The stock solution can then be serially diluted to the desired final concentration in your aqueous experimental medium (e.g., cell culture medium). Ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
4. What are the recommended storage conditions for this compound?
-
Solid Form: When stored as a dry powder, this compound should be kept at -20°C for long-term storage. For short-term storage, room temperature may be acceptable, but it is best to refer to the supplier's certificate of analysis.
-
In Solution: Stock solutions of this compound in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of steroidal saponins are generally not recommended for long-term storage.
5. How stable is this compound?
-
Temperature: Saponins can be sensitive to high temperatures, which may lead to degradation.[6][7][8] It is advisable to avoid prolonged exposure to high temperatures.
-
pH: Extreme pH values can cause the hydrolysis of the glycosidic bonds, separating the sugar moieties from the steroidal aglycone. It is best to maintain a neutral pH for experimental solutions.
-
Light: While some studies suggest that light has minimal effect on the stability of certain steroidal saponins during drying processes, it is good laboratory practice to protect solutions from direct light exposure, especially during long-term storage.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Medium | The final concentration of the organic solvent is too low to maintain solubility, or the compound's solubility limit in the aqueous medium has been exceeded. | - Increase the final concentration of the organic solvent slightly (while ensuring it remains non-toxic to cells).- Vortex or sonicate the solution to aid dissolution.- Prepare a fresh working solution from the stock immediately before use. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling.- Inaccurate pipetting of the viscous stock solution. | - Ensure proper storage of stock solutions at low temperatures and protection from light.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use positive displacement pipettes or reverse pipetting for accurate handling of viscous DMSO stock solutions. |
| High Background or Artifacts in Assays | The compound may interfere with the assay components or detection method (e.g., absorbance or fluorescence). | - Run appropriate controls, including a vehicle control (medium with the same concentration of solvent) and a compound-only control (compound in medium without cells).- Test for interference by adding the compound to the assay system in the absence of cells or reagents. |
| No Biological Effect Observed | - The compound may not be active in the chosen assay system or at the concentrations tested.- The compound may have degraded. | - Test a wider range of concentrations.- Verify the activity of the compound with a positive control.- Use a fresh stock solution of this compound. |
Quantitative Data Summary
As specific quantitative data for this compound is not available in the public domain, this table provides a template for researchers to populate with their own experimental data.
| Parameter | Value | Experimental Conditions |
| Molecular Weight | 726.89 g/mol | N/A |
| Molecular Formula | C₃₈H₆₂O₁₃ | N/A |
| Solubility in DMSO | User-determined | e.g., at 25°C |
| Solubility in Ethanol | User-determined | e.g., at 25°C |
| IC₅₀ (Cytotoxicity) | User-determined | e.g., in HeLa cells, 48h incubation |
| IC₅₀ (NO Inhibition) | User-determined | e.g., in LPS-stimulated RAW 264.7 cells |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line (e.g., HeLa, A549, or RAW 264.7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Hypothetical Anti-inflammatory Signaling Pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Four new steroidal glycosides from Solanum torvum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Torvoside D versus Torvoside A: a comparative study of cytotoxicity
A guide for researchers, scientists, and drug development professionals.
In the realm of natural product research, steroidal saponins (B1172615) isolated from various plant species have garnered significant attention for their diverse pharmacological activities, including potential cytotoxic effects against cancer cell lines. Among these, compounds derived from Solanum species, such as Torvoside D and Torvoside A, are of particular interest. This guide provides a comparative overview of the available cytotoxicity data for these two compounds, outlines standard experimental protocols for assessing their effects, and presents relevant molecular pathways.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and Torvoside A are not extensively available in the current body of scientific literature. However, individual studies on Torvoside A and predictive data for this compound provide some initial insights.
| Compound | Cell Line(s) | Concentration | Cytotoxic Effect |
| Torvoside A | BC, KB, Vero | 50 µg/mL | No cytotoxicity observed.[1][2] |
| HepG2 (cancer), LO2 (normal) | Not specified | No antiproliferative activity or hepatotoxic effect noted.[3] | |
| This compound | Not available | Not available | Experimental data not available. Predictive models suggest potential for respiratory, reproductive, and mitochondrial toxicity.[4] |
Note: The data for this compound is based on computational predictions and not on experimental results. Further in vitro and in vivo studies are required to validate these predictions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of steroidal saponins like this compound and Torvoside A. These protocols are based on established practices in the field.[5][6]
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Torvoside A (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Potential Mechanisms of Action
While the precise mechanisms of cytotoxicity for this compound and Torvoside A are not fully elucidated, steroidal saponins are known to induce cell death through various pathways.[7] A common mechanism involves the disruption of the cell membrane, leading to increased permeability and subsequent cell lysis.[5] Additionally, many saponins can trigger apoptosis through intrinsic or extrinsic pathways.[8]
Caption: Potential mechanisms of saponin-induced cytotoxicity.
The above diagram illustrates two potential pathways through which saponins like this compound and Torvoside A may exert cytotoxic effects: direct interaction with the cell membrane leading to lysis, and induction of apoptosis via mitochondrial stress and caspase activation.
Experimental Workflow
A typical workflow for evaluating the cytotoxicity of novel compounds is outlined below.
References
- 1. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. plantaedb.com [plantaedb.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential: A Comparative Analysis of Torvoside Saponins and Other Triterpenoid Glycosides
For researchers, scientists, and professionals in drug development, the quest for novel antiviral agents is a perpetual frontier. Among the vast arsenal (B13267) of natural compounds, saponins (B1172615) have emerged as a promising class with a broad spectrum of biological activities, including potent antiviral efficacy. This guide provides a detailed comparison of the antiviral properties of Torvoside H, a steroidal saponin (B1150181) isolated from Solanum torvum, with other notable antiviral saponins. While the initial query specified Torvoside D, publicly available scientific literature predominantly details the antiviral activities of Torvoside H and A. Therefore, this comparison will focus on the experimentally validated data for Torvoside H.
This comparative analysis delves into the quantitative antiviral data, detailed experimental methodologies, and the underlying mechanisms of action, including the modulation of cellular signaling pathways.
Quantitative Comparison of Antiviral Efficacy
The antiviral potency of saponins is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit 50% of the viral activity. The lower the IC50 or EC50 value, the higher the antiviral potency. The following table summarizes the antiviral efficacy of Torvoside H and other well-characterized saponins against a range of viruses.
| Saponin | Type | Virus | Assay | Efficacy (IC50/EC50) | Cell Line | Reference |
| Torvoside H | Steroidal Saponin | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | IC50: 23.2 µg/mL | Not Specified | [1][2] |
| Saikosaponin A | Triterpenoid Saponin | Human Coronavirus 229E (HCoV-229E) | XTT Assay | Not specified, but showed activity | MRC-5 | [3][4][5] |
| Influenza A Virus (H1N1, H5N1, H9N2) | Not Specified | Attenuated replication | A549 | |||
| Saikosaponin B2 | Triterpenoid Saponin | Human Coronavirus 229E (HCoV-229E) | XTT Assay | IC50: 1.7 ± 0.1 µM | MRC-5 | [3][4][5] |
| Glycyrrhizin | Triterpenoid Saponin | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | IC50: 0.5 mM | Not Specified | [4] |
| SARS-CoV | Cytopathic Effect Assay | EC50: 365 µM | Vero | [6] | ||
| SARS-CoV-2 | Plaque Reduction Assay | IC50 values varied by treatment protocol | Vero E6 | [7] | ||
| Ginsenoside 20(S)-Rg3 | Triterpenoid Saponin | Herpes Simplex Virus type 1 (HSV-1) | PrestoBlue Cell Viability Assay | IC50: ~35 µM | Vero | [8] |
| Herpes Simplex Virus type 2 (HSV-2) | PrestoBlue Cell Viability Assay | IC50: ~35 µM | Vero | [8] | ||
| Ginsenoside Rg6 | Triterpenoid Saponin | Hepatitis B Virus (HBV) | RT-qPCR | Estimated IC50: 5.1 µM (day 2), 3.2 µM (day 4) | HepG2.2.15 | [5] |
| Ginsenoside Rh4 | Triterpenoid Saponin | Hepatitis B Virus (HBV) | RT-qPCR | Estimated IC50: 4.3 µM (day 2), 5.6 µM (day 4) | HepG2.2.15 | [5] |
| Ginsenoside Rb3 | Triterpenoid Saponin | Hepatitis B Virus (HBV) | RT-qPCR | Estimated IC50: 4.1 µM (day 2), 3.2 µM (day 4) | HepG2.2.15 | [5] |
| Astersaponin I | Triterpenoid Saponin | SARS-CoV-2 | Pseudovirus Entry Assay | IC50: 1.46 µM | ACE2+ H1299 | [9] |
| Lancemaside A | Triterpenoid Saponin | SARS-CoV-2 | Pseudovirus Entry Assay | IC50: 2.85 µM | ACE2+ H1299 | [10] |
| SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron) | Not Specified | IC50: 2.23 - 3.37 µM | Vero | [10] |
Experimental Protocols: A Closer Look at Antiviral Assays
The evaluation of antiviral efficacy relies on robust and reproducible experimental protocols. Two commonly employed methods are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay is utilized to determine the ability of a compound to protect cells from the damaging effects (cytopathic effects) of a virus.
General Protocol:
-
Cell Seeding: A monolayer of appropriate host cells is seeded in a 96-well plate.[3][11]
-
Compound Preparation: The test saponin is serially diluted to various concentrations.[3]
-
Infection: The cell monolayers are infected with a specific concentration of the virus in the presence or absence of the test compound.[1][12]
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the virus-only control wells (typically 2-5 days).[1][12]
-
Quantification of Cell Viability: The extent of CPE is quantified by staining the remaining viable cells with a dye such as neutral red or crystal violet. The absorbance is then measured using a spectrophotometer.[1][3]
-
Data Analysis: The concentration of the compound that protects 50% of the cells from viral-induced death (EC50) is calculated.
Plaque Reduction Assay
This assay is considered the "gold standard" for quantifying viral infectivity and the neutralizing activity of antiviral compounds.[13]
General Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[13]
-
Virus and Compound Incubation: A known concentration of the virus is incubated with serial dilutions of the test saponin.[13]
-
Infection: The cell monolayers are infected with the virus-saponin mixtures.[13]
-
Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques.[13][14]
-
Incubation: The plates are incubated for a duration sufficient for plaque formation.[13][15]
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a stained background of healthy cells.[13][15]
-
Plaque Counting and Data Analysis: The number of plaques in each well is counted, and the concentration of the saponin that reduces the number of plaques by 50% (IC50) is determined.[13]
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 5. Selected ginsenosides interfere efficiently with hepatitis B virus mRNA expression levels and suppress viral surface antigen secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Herpes Simplex Viruses, Types 1 and 2, by Ginsenoside 20(S)-Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lancemaside A from Codonopsis lanceolata: Studies on Antiviral Activity and Mechanism of Action against SARS-CoV-2 and Its Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. asm.org [asm.org]
Torvoside D vs. Digitonin: A Comparative Guide to Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug delivery, the selective permeabilization of cell membranes is a critical technique for accessing the intracellular environment. This guide provides a detailed comparison of two steroidal glycosides, the well-established digitonin (B1670571) and the less-characterized Torvoside D, for their utility in membrane permeabilization. While digitonin is a widely used and well-documented permeabilizing agent, this guide also explores the potential of this compound, a compound isolated from Solanum torvum, based on its structural characteristics and the known activities of related compounds.
Mechanism of Action: A Tale of Two Saponins
Both digitonin and this compound belong to the saponin (B1150181) family of compounds, which are known for their ability to interact with and disrupt lipid membranes. Their primary mechanism of action for membrane permeabilization is believed to be similar, revolving around their affinity for cholesterol, a key component of eukaryotic plasma membranes.
Digitonin: The permeabilizing action of digitonin is well-established and hinges on its interaction with membrane cholesterol. Digitonin's rigid steroidal aglycone intercalates into the lipid bilayer, while its hydrophilic sugar moiety remains in the aqueous environment. This association with cholesterol disrupts the local lipid packing, leading to the formation of pores or lesions in the plasma membrane.[1] This interaction is concentration-dependent, allowing for the selective permeabilization of the cholesterol-rich plasma membrane while leaving the membranes of organelles with lower cholesterol content, such as mitochondria and the endoplasmic reticulum, relatively intact.[1]
This compound: Direct experimental data on the membrane permeabilization mechanism of this compound is not currently available. However, as a steroidal saponin, its mechanism is predicted to be analogous to that of digitonin. This compound possesses a steroidal aglycone and a sugar moiety, conferring the amphipathic properties necessary for membrane interaction.[2][3] It is highly probable that this compound also interacts with membrane cholesterol, leading to the disruption of membrane integrity and the formation of pores. The specifics of its selectivity for the plasma membrane over organellar membranes would depend on its binding affinity for cholesterol and the overall physicochemical properties of the molecule.
Quantitative Comparison: Performance and Cytotoxicity
The optimal permeabilizing agent should effectively create pores in the plasma membrane to allow the entry of desired molecules while minimizing off-target effects and cytotoxicity.
| Parameter | This compound | Digitonin |
| Molecular Weight | 726.89 g/mol [2][4] | 1229.31 g/mol [1] |
| Typical Permeabilization Concentration | Not established | 10-40 µg/mL (cell-type dependent)[5][6] |
| Reported IC50 (Cytotoxicity) | Data for related Torvosides from S. torvum: 14.18 to 89.31 µg/mL against various cancer cell lines.[7][8][9] | 3-33 nM for Digitoxin (a related cardiac glycoside) in cancer cell lines.[10] IC50 for hemolysis: ~18.5 µg/mL (15.1 µM).[11] |
| Selectivity | Presumed to be cholesterol-dependent, but selectivity for plasma vs. organellar membranes is not experimentally confirmed. | High selectivity for cholesterol-rich plasma membranes at optimal concentrations.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of permeabilizing agents. Below are representative protocols for assessing membrane permeabilization using methods that could be applied to both this compound and digitonin.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the supernatant as an indicator of plasma membrane damage.
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate and culture to the desired confluency.
-
Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound or digitonin. Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.
Propidium (B1200493) Iodide (PI) Uptake Assay by Flow Cytometry
This method assesses membrane permeabilization by measuring the influx of the fluorescent dye propidium iodide, which is excluded by cells with intact membranes.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Treatment: Incubate the cells with various concentrations of this compound or digitonin for a defined time at the appropriate temperature.
-
Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of PI in the cell population.
-
Data Analysis: Quantify the percentage of PI-positive cells, indicating permeabilized cells.
Hemolytic Assay
This assay measures the lytic activity of the compounds on red blood cells (RBCs), providing an indication of their general membrane-disrupting potential.
Methodology:
-
RBC Preparation: Obtain fresh red blood cells and wash them with isotonic saline solution.
-
Treatment: Incubate a suspension of RBCs with a serial dilution of this compound or digitonin. Include a positive control (e.g., water for 100% hemolysis) and a negative control (isotonic saline).
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A study on the methanolic extract of Solanum torvum fruit showed a hemolytic percentage of 14.37±1.48.[12][13] For digitonin, the IC50 for hemolysis has been reported to be around 15.1 µM.[11]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General mechanism of saponin-induced membrane permeabilization.
Caption: Workflow for comparing the permeabilizing effects of this compound and digitonin.
Conclusion and Recommendations
Digitonin remains the gold standard for selective plasma membrane permeabilization due to a large body of supporting experimental data that defines its optimal working concentrations and cytotoxic profile. Its cholesterol-dependent mechanism allows for targeted permeabilization, which is invaluable for a wide range of cellular assays.
This compound, as a steroidal saponin, holds promise as a potential alternative permeabilizing agent. Its smaller molecular weight compared to digitonin might influence its diffusion and interaction with the cell membrane. However, the lack of direct experimental data on its permeabilization efficacy and selectivity is a significant limitation. The cytotoxic data available for other torvosides from Solanum torvum suggest that this compound is likely to exhibit cytotoxicity at higher concentrations.
For researchers considering the use of these agents, we recommend the following:
-
For established protocols requiring selective plasma membrane permeabilization, digitonin is the more reliable choice. Its properties are well-characterized, allowing for reproducible results.
-
This compound may be a subject of interest for researchers exploring novel permeabilizing agents. However, its use would necessitate extensive preliminary studies to determine its optimal concentration for permeabilization, its selectivity for the plasma membrane, and its cytotoxic profile for the specific cell type of interest. The experimental protocols provided in this guide can serve as a starting point for such investigations.
Future studies directly comparing the permeabilization efficiency, selectivity, and cytotoxicity of this compound and digitonin are warranted to fully assess the potential of this compound as a tool in cell biology research and drug delivery applications.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound | C38H62O13 | CID 12313941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A new steroidal saponin from the aerial parts of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmainfo.in [pharmainfo.in]
Bridging the Gap: A Comparative Guide to Validating In Silico Docking Predictions of Torvoside D with In Vitro Assays
For researchers at the forefront of drug discovery, validating computational predictions with robust laboratory data is a critical step in the journey from a virtual hit to a viable therapeutic candidate. This guide provides a comparative framework for validating in silico molecular docking predictions of Torvoside D and its analogs, focusing on their potential interaction with protein targets. While a direct study validating this compound docking with an in vitro assay is not available in the public literature, this guide constructs a validated workflow using data from closely related compounds and established experimental protocols.
Molecular docking is a powerful computational method used to predict the preferred binding orientation and affinity of one molecule to a second when bound to each other to form a stable complex. However, these in silico predictions are theoretical and must be confirmed through experimental testing to ascertain their biological relevance. This process of experimental confirmation is known as validation.
As a case study, we will examine the computationally predicted interaction of Torvoside H, a close structural analog of this compound, with the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro). Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development[1]. We will then compare these computational predictions with the results that would be expected from standard in vitro validation assays.
Comparative Analysis of Predicted vs. Experimental Data
A successful validation is typically marked by a strong correlation between the predicted binding affinity (docking score) from in silico studies and the measured biological activity (e.g., IC50) from in vitro assays. The following tables present the in silico docking predictions for Torvoside H against SARS-CoV-2 Mpro and illustrative in vitro results for other natural compounds against the same target, demonstrating the type of data required for a complete validation.
Table 1: Summary of In Silico Molecular Docking Predictions for Torvoside H
| Compound | Target Protein | Docking Software/Method | Predicted Binding Affinity (kcal/mol) | Key Predicted Interacting Residues | Proposed Validation Assay |
| Torvoside H | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -9.55 (Converted from -399.7 kJ/mol) | LYS5, TYR126, GLN127, LYS137, LEU286 | FRET-based Protease Inhibition Assay |
Note: Binding affinity was reported as -399.7 kJ/mol and has been converted to -9.55 kcal/mol for comparison.
Table 2: Illustrative In Vitro Validation Data for Natural Compound Inhibitors of SARS-CoV-2 Mpro
| Compound | Target Protein | In Vitro Assay Type | Measured Potency (IC50) |
| 6-Paradol | SARS-CoV-2 Main Protease (Mpro) | Protease Inhibition Assay | 0.1682 µM[2] |
| Gardenin A | SARS-CoV-2 Main Protease (Mpro) | Protease Inhibition Assay | 5.964 µM[2] |
| 6-Gingerol | SARS-CoV-2 Main Protease (Mpro) | Protease Inhibition Assay | 9.327 µM[2] |
| Thymoquinone | SARS-CoV-2 Main Protease (Mpro) | Protease Inhibition Assay | 10.26 µM[2] |
| GC-376 (Control) | SARS-CoV-2 Main Protease (Mpro) | Protease Inhibition Assay | 0.03 µM |
Experimental Workflow and Methodologies
The validation of an in silico prediction follows a structured workflow, beginning with the computational analysis and culminating in quantitative in vitro experiments.
This assay is a common method to quantify the effectiveness of a compound in inhibiting the activity of the SARS-CoV-2 Main Protease. The principle relies on a fluorogenic substrate that contains a cleavage site for Mpro flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by active Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
1. Reagent and Material Preparation:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
Recombinant SARS-CoV-2 Mpro: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration in the assay should be optimized (e.g., 50 nM).
-
FRET Substrate: Prepare a stock solution of the fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO. The final concentration should be near the Michaelis-Menten constant (Km) for the enzyme (e.g., 10-20 µM).
-
Test Compound (Torvoside): Prepare a series of dilutions from a high-concentration stock solution in DMSO.
-
Positive Control: A known Mpro inhibitor, such as GC-376.
-
Negative Control: DMSO vehicle.
-
Microplate: 96-well or 384-well black, clear-bottomed plates suitable for fluorescence measurements.
2. Assay Procedure:
-
Add 2 µL of the test compound dilutions, positive control, or DMSO to the wells of the microplate.
-
Add 88 µL of the diluted Mpro enzyme solution to each well and mix gently.
-
Incubate the plate at 30°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Excitation: 340 nm, Emission: 490 nm). Measurements should be taken every minute for at least 20-30 minutes.
3. Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the time course data.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Velocity_sample / Velocity_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in Prism or similar software).
Signaling Pathway and Mechanism of Action
The predicted binding of Torvoside H to the SARS-CoV-2 Main Protease suggests a direct antiviral mechanism by inhibiting a critical step in the viral lifecycle. Mpro is responsible for cleaving the viral polyproteins translated from the viral RNA into functional proteins necessary for viral replication and assembly. By inhibiting Mpro, Torvoside H would effectively halt this process.
References
Cross-validation of Torvoside D's anticancer activity in different cell lines
Unveiling the Anticancer Potential of Torvosides: A Comparative Guide
While specific experimental data on the anticancer activity of Torvoside D remains elusive in current scientific literature, this guide provides a cross-validation of the anticancer properties of related Torvoside compounds isolated from Solanum species. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising class of natural compounds.
Recent studies have highlighted the cytotoxic effects of various steroidal glycosides, including several Torvosides, against a panel of human cancer cell lines. Although data for this compound is not yet available, the activity of its close structural analogs suggests a potential avenue for anticancer drug discovery. This guide summarizes the existing data on other Torvosides and provides standardized experimental protocols and relevant signaling pathway diagrams to support future research in this area.
Comparative Cytotoxicity of Torvosides
The cytotoxic activity of several Torvoside compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing potency. While specific IC50 values for Torvosides J, K, and L have not been detailed in available reports, Torvosides Q and R have demonstrated notable cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Torvoside Q | SK-LU-1 | Lung Adenocarcinoma | 14.18 - 89.31 |
| HepG2 | Hepatocellular Carcinoma | 14.18 - 89.31 | |
| MCF-7 | Breast Adenocarcinoma | 14.18 - 89.31 | |
| T24 | Bladder Carcinoma | 14.18 - 89.31 | |
| Torvoside R | SK-LU-1 | Lung Adenocarcinoma | 14.18 - 89.31 |
| HepG2 | Hepatocellular Carcinoma | 14.18 - 89.31 | |
| MCF-7 | Breast Adenocarcinoma | 14.18 - 89.31 | |
| T24 | Bladder Carcinoma | 14.18 - 89.31 |
Note: The available data for Torvoside Q and R indicates a range of IC50 values across the tested cell lines. Further studies are required to determine the specific IC50 for each compound against each cell line.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro assays are provided below. These protocols represent standard procedures for assessing the anticancer activity of novel compounds.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (e.g., Torvoside) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining the cytotoxicity of Torvoside compounds using the MTT assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Cell populations distinguished by Annexin V and Propidium Iodide staining.
Cell Cycle Analysis using Propidium Iodide Staining
This method uses PI to stain the DNA within cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Potential Signaling Pathways
While the precise mechanisms of action for Torvosides are yet to be elucidated, many natural anticancer compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The following diagrams illustrate two of the most common pathways implicated in cancer.
Caption: Simplified diagram of the PI3K/Akt signaling pathway involved in cell survival.
Caption: Overview of the MAPK/ERK signaling cascade regulating cell proliferation.
Conclusion and Future Directions
The preliminary data on Torvosides Q and R are promising and warrant a more in-depth investigation into the anticancer potential of this class of compounds, including the yet-to-be-studied this compound. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified this compound and other analogs across a broader panel of cancer cell lines.
-
Mechanistic Studies: Investigating the detailed mechanisms of action, including the induction of apoptosis and cell cycle arrest, in sensitive cancer cell lines.
-
In Vivo Efficacy: Conducting preclinical studies in animal models to assess the antitumor activity and safety profile of promising Torvoside compounds.
The information and protocols provided in this guide serve as a foundational resource for researchers to build upon and further explore the therapeutic potential of Torvosides in oncology.
Unveiling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of Torvoside D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Torvoside D analogs and related steroidal glycosides isolated from Solanum species. While direct cytotoxic activity data for this compound remains elusive in the reviewed scientific literature, this document synthesizes available experimental data on its naturally occurring analogs to shed light on the structural features crucial for their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Torvoside Analogs and Related Glycosides
The cytotoxic effects of various steroidal glycosides isolated from Solanum torvum have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Aglycone | Sugar Moiety at C-6 | IC50 (µM) vs. SK-LU-1 (Lung Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. T24 (Bladder Cancer) |
| This compound (Structure Only) | (25R)-Spirostane-3β,16β-diol | β-D-Quinovopyranosyl-(1→3)-β-D-quinovopyranoside | Not Available | Not Available | Not Available | Not Available |
| Neochlorogenin (B3343242) 6-O-β-D-quinovopyranoside | Neochlorogenin | β-D-Quinovopyranoside | 10.11 ± 1.03 | 7.89 ± 0.87 | 15.43 ± 1.21 | 12.34 ± 1.15 |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | Neochlorogenin | α-L-Rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | 18.76 ± 1.54 | 15.67 ± 1.32 | 25.43 ± 2.11 | 20.12 ± 1.87 |
| 6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | (25S)-5α-spirostan-3β-ol | β-D-Xylopyranosyl-(1→3)β-D-quinovopyranoside | 40.12 ± 3.21 | 35.67 ± 2.89 | 46.76 ± 3.88 | 42.34 ± 3.54 |
| Solagenin 6-O-β-D-quinovopyranoside | Solagenin | β-D-Quinovopyranoside | 28.98 ± 2.54 | 25.43 ± 2.11 | 33.21 ± 2.87 | 30.12 ± 2.65 |
| Torvoside Q | Neochlorogenin | β-D-Xylopyranosyl-(1→3)-β-D-glucopyranoside | 89.31 ± 7.65 | 78.54 ± 6.98 | >100 | >100 |
| Torvoside R | Neochlorogenin | β-D-Xylopyranosyl-(1→4)-β-D-glucopyranoside | 18.76 ± 1.54 | 14.18 ± 1.23 | 25.43 ± 2.11 | 20.12 ± 1.87 |
Data compiled from studies on steroidal glycosides from Solanum torvum.[1][2]
Structure-Activity Relationship Insights
-
Aglycone Moiety: The structure of the aglycone, the non-sugar part of the molecule, significantly influences cytotoxicity. Glycosides with the neochlorogenin aglycone generally exhibit lower IC50 values (higher potency) compared to those with a (25S)-5α-spirostan-3β-ol or solagenin aglycone.[1]
-
Sugar Moiety: The type and linkage of the sugar units attached to the aglycone are critical for activity.
-
The presence of a single quinovopyranoside at C-6 of neochlorogenin results in potent cytotoxicity.[1]
-
The addition of a rhamnopyranosyl to the quinovopyranoside, as seen in neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside, appears to slightly decrease activity compared to the single quinovopyranoside analog.[1]
-
The difference between Torvoside Q and Torvoside R, which only differ in the linkage of the xylose to the glucose (1→3 vs. 1→4), highlights the importance of the glycosidic bond position. The 1→4 linkage in Torvoside R is associated with significantly higher cytotoxicity.[2]
-
-
Stereochemistry: While not extensively explored in the available data, the stereochemistry of the aglycone is known to play a role in the biological activity of steroidal saponins.[3]
Experimental Protocols
The following is a generalized protocol for the determination of cytotoxic activity using the Sulforhodamine B (SRB) assay, a common method for assessing cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SK-LU-1, HepG2, MCF-7, T24) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (Torvoside analogs) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The old medium is removed from the cells, and the cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. Cell Fixation and Staining:
-
After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
4. Absorbance Measurement and IC50 Calculation:
-
The bound SRB dye is solubilized with a Tris-base solution.
-
The optical density (absorbance) is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Biological Context
To understand the potential mechanism of action and the experimental process, the following diagrams are provided.
References
A Head-to-Head Comparison of Torvoside D and Paclitaxel on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic effects of Torvoside D, a steroidal glycoside, and paclitaxel (B517696), a widely used chemotherapeutic agent, on cancer cells. The information is compiled from various preclinical studies to offer a comprehensive overview of their respective mechanisms of action, efficacy, and the signaling pathways they modulate.
Overview and Mechanism of Action
This compound is a naturally occurring steroidal glycoside isolated from Solanum species. While direct comparative studies with paclitaxel are limited, research on related torvosides and extracts from Solanum torvum indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action for many steroidal glycosides involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Paclitaxel , a member of the taxane (B156437) family of drugs, is a well-established anticancer agent. Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic process of microtubule disassembly, paclitaxel disrupts normal mitotic spindle assembly, leading to a prolonged blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2][3][4][5][6]
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of various Torvosides and Paclitaxel on different cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Torvoside M, N | MGC-803, HepG2, A549, MCF-7 | Not specified | --INVALID-LINK-- |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside (related Torvoside) | SK-LU-1, HepG2, MCF-7, T24 | 7.89 ± 0.87 to 46.76 ± 3.88 µM | --INVALID-LINK-- |
| Paclitaxel | MKN-28, MKN-45, MCF-7 | 0.01 µM | --INVALID-LINK-- |
| Paclitaxel | LNCaP, PC3 | 50 nM | --INVALID-LINK-- |
Impact on Cell Cycle and Apoptosis
Both Torvosides and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis, albeit through different primary mechanisms.
This compound and related compounds have been shown to induce apoptosis, though the specific phase of cell cycle arrest can vary. Flavonoids, also found in Solanum species, have been observed to cause cell cycle arrest at the G2/M or S phase.[3] The induction of apoptosis by these natural compounds is often associated with the inhibition of fatty acid synthase (FAS) activity.[7]
Paclitaxel is well-documented to cause a potent arrest of the cell cycle at the G2/M phase.[1][8][9] This arrest is a direct consequence of its microtubule-stabilizing effect, which activates the spindle assembly checkpoint.[1][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[7][11][12]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound (based on related compounds) and paclitaxel in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Protocol:
-
Cancer cells are treated with this compound or paclitaxel at their respective IC50 concentrations for a defined period.
-
The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic cells.
Workflow:
Protocol:
-
Cancer cells are treated with this compound or paclitaxel.
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Conclusion
Both this compound and paclitaxel demonstrate significant anticancer properties through the induction of cell cycle arrest and apoptosis. Paclitaxel's mechanism is well-defined and targets microtubule stability, leading to a robust G2/M arrest. The precise molecular targets of this compound are less clear, but evidence suggests an involvement of apoptosis induction, potentially through the inhibition of key cellular enzymes. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in comparison to established chemotherapeutic agents like paclitaxel.
References
- 1. ijplantenviro.com [ijplantenviro.com]
- 2. medicopublication.com [medicopublication.com]
- 3. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human cancer cells by a Bacillus lipopeptide bacillomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Selectivity of Torvoside D for Cancer Cells Versus Normal Cells: A Comparative Guide and Research Perspective
An Objective Analysis of Steroidal Glycosides from Solanum torvum
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a cornerstone of modern drug discovery. Steroidal glycosides, a class of secondary metabolites prevalent in the plant kingdom, particularly in the genus Solanum, have garnered significant attention for their cytotoxic properties. Among these, compounds isolated from Solanum torvum, including various torvosides, have demonstrated notable anti-proliferative effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of these compounds and addresses the critical, yet largely unanswered, question of their selectivity.
While a specific investigation into the selectivity of Torvoside D is absent in the current scientific literature, this guide will synthesize the available data on related steroidal glycosides from Solanum torvum. We will present the existing cytotoxicity data, outline the necessary experimental protocols to determine selectivity, and propose a representative signaling pathway potentially involved in their mechanism of action.
Cytotoxicity of Steroidal Glycosides from Solanum torvum
Numerous studies have isolated and characterized steroidal glycosides from Solanum torvum and evaluated their cytotoxic potential against various human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), indicates a broad range of activity. However, a significant research gap exists, as these studies rarely include non-cancerous cell lines to establish a selectivity index.
One study on an aqueous extract of the Solanum torvum stem did show mild toxicity towards normal Vero cells while being effective against the MCF-7 breast cancer cell line, suggesting that some components of the plant may possess the desired selectivity[1]. However, without data on the isolated compounds, it is impossible to attribute this effect to a specific torvoside.
Below is a summary of the reported cytotoxic activities of various steroidal glycosides isolated from Solanum torvum against cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Neochlorogenin 6-O-β-D-quinovopyranoside | SK-LU-1 | 7.89 ± 0.87 | [Le Canh et al., 2020][2] |
| HepG2 | 10.11 ± 0.98 | [Le Canh et al., 2020][2] | |
| MCF-7 | 12.43 ± 1.12 | [Le Canh et al., 2020][2] | |
| T24 | 15.65 ± 1.34 | [Le Canh et al., 2020][2] | |
| Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside | SK-LU-1 | 18.24 ± 1.55 | [Le Canh et al., 2020][2] |
| HepG2 | 21.76 ± 2.01 | [Le Canh et al., 2020][2] | |
| MCF-7 | 25.43 ± 2.19 | [Le Canh et al., 2020][2] | |
| T24 | 29.87 ± 2.54 | [Le Canh et al., 2020][2] | |
| Torvoside M | A549 | > 40 | [Lu et al., 2009][3] |
| HCT-116 | > 40 | [Lu et al., 2009][3] | |
| Torvoside N | A549 | 10.2 | [Lu et al., 2009][3] |
| HCT-116 | 12.4 | [Lu et al., 2009][3] | |
| Torvoside R | SK-LU-1 | 14.18 ± 1.12 µg/mL | [Ho et al., 2020][4] |
| HepG2 | 25.67 ± 2.03 µg/mL | [Ho et al., 2020][4] | |
| MCF-7 | 38.45 ± 3.11 µg/mL | [Ho et al., 2020][4] | |
| T24 | 42.19 ± 3.56 µg/mL | [Ho et al., 2020][4] | |
| Torvoside Q | SK-LU-1 | 35.78 ± 2.87 µg/mL | [Ho et al., 2020][4] |
| HepG2 | 51.23 ± 4.12 µg/mL | [Ho et al., 2020][4] | |
| MCF-7 | 76.98 ± 6.23 µg/mL | [Ho et al., 2020][4] | |
| T24 | 89.31 ± 7.89 µg/mL | [Ho et al., 2020][4] | |
| Unnamed Steroidal Glycoside 1 | A375 (Melanoma) | 30 | [Li et al., 2014][5] |
| Unnamed Steroidal Glycoside 2 | A375 (Melanoma) | 100 | [Li et al., 2014][5] |
| Unnamed Steroidal Glycoside 3 | A375 (Melanoma) | 120 | [Li et al., 2014][5] |
| Unnamed Steroidal Glycoside 4 | A375 (Melanoma) | 260 | [Li et al., 2014][5] |
Note: IC50 values are reported as published; direct comparison between studies may be affected by different experimental conditions. µg/mL to µM conversion requires molecular weight of the specific compound.
Addressing the Research Gap: A Proposed Workflow for Selectivity Evaluation
To ascertain the therapeutic potential of this compound or any related compound, a systematic evaluation of its selectivity is imperative. The following workflow outlines the necessary steps to compare its effects on cancer cells versus normal cells.
Caption: Proposed experimental workflow for evaluating the selectivity of a test compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the IC50 of this compound on a panel of adherent cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2) and normal cell lines (e.g., MCF-10A, Beas-2B, primary fibroblasts).
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microtiter plates.
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound at IC50 concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many natural cytotoxic compounds, including steroidal glycosides, exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[6] While the specific pathway for this compound is unconfirmed, the intrinsic (mitochondrial) pathway is a common route.[7][8]
Caption: A representative diagram of the intrinsic apoptosis pathway.
This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspase enzymes, culminating in the execution phase of apoptosis. The selectivity of a compound may arise from cancer cells often being "primed" for apoptosis, making them more susceptible to agents that disrupt the delicate balance between pro- and anti-apoptotic proteins like those in the Bcl-2 family.
References
- 1. mbimph.com [mbimph.com]
- 2. Cytotoxic activity of steroidal glycosides from the aerial parts of Solanum torvum collected in Thua Thien Hue, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new steroidal glycosides from Solanum torvum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Five new cyotoxic steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Steroidal Glycoalkaloids from Solanaceae: Toxic Effect, Antitumour Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solasonine induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
Reproducibility of Torvoside D's Biological Effects: A Review of Available Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the data available for the biological effects of the isolated steroidal glycoside, Torvoside D. While numerous studies have investigated the pharmacological properties of extracts from Solanum torvum, the plant from which this compound is derived, and other isolated compounds, specific quantitative data on the biological activity of this compound remains elusive. This absence of data from independent studies makes it impossible to conduct a comparative analysis of the reproducibility of its biological effects.
Extracts from Solanum torvum have been reported to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Research has led to the isolation and characterization of various steroidal glycosides from this plant, with many of these compounds being evaluated for their pharmacological potential. However, the focus of these investigations has largely been on other torvosides and related molecules.
For instance, studies have detailed the cytotoxic activities of compounds such as Torvoside M and Torvoside N against various human cancer cell lines. Similarly, the anti-inflammatory and antiviral effects of other isolated compounds like Torvoside H and Torvanol A have been documented, with specific IC50 values reported. In contrast, while this compound is often listed among the compounds isolated from Solanum torvum, subsequent biological activity screening in these publications does not include data for this specific molecule.
The lack of available quantitative data for this compound from at least two independent research groups prevents the creation of a comparative guide to assess the reproducibility of its biological effects. Such an analysis would require multiple data points from different studies to compare methodologies and outcomes.
Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the primary takeaway is the current void in the scientific literature. Further research is critically needed to isolate this compound in sufficient quantities for biological screening and to subsequently publish these findings. This foundational work is a prerequisite for any future analysis of the reproducibility of its biological effects and an essential step in evaluating its potential as a therapeutic agent. Until such studies are conducted and their results are published, a meaningful comparison and assessment of the reproducibility of this compound's biological effects cannot be compiled.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Torvoside D
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Torvoside D. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a steroidal glycoside and may exhibit cytotoxic properties, it is imperative to handle it with the appropriate personal protective equipment to minimize exposure.[1][2] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards. The outer glove should be worn over the gown cuff, and the inner glove underneath.[3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). It should close in the back.[3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][4] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powder form or creating solutions where aerosols may be generated.[5] | Minimizes the risk of inhaling aerosolized particles. |
| Additional Protection | Disposable shoe covers and head cover. | Prevents the spread of contamination outside of the immediate work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.
-
Assemble all necessary materials, including the compound, solvents, and experimental apparatus, within the designated area before starting.
-
Don the complete personal protective equipment as specified in the table above.
-
-
Handling:
-
When weighing the solid compound, do so carefully on a tared weigh paper or in a container to minimize the generation of dust.
-
If preparing a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Conduct all experimental procedures within the designated containment area.
-
-
Cleanup:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).
-
All disposable materials, including gloves, gowns, and cleaning materials, should be considered contaminated waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Disposal Route: Dispose of the cytotoxic waste in accordance with your institution's and local regulations for chemical and cytotoxic waste. This typically involves incineration at high temperatures.
-
Decontamination of Reusable Items: Any reusable glassware or equipment should be decontaminated by soaking in a suitable cleaning solution before being washed and reused.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
